molecular formula C6H7BrN2 B1292857 5-Bromo-2-ethylpyrimidine CAS No. 873331-73-8

5-Bromo-2-ethylpyrimidine

Cat. No.: B1292857
CAS No.: 873331-73-8
M. Wt: 187.04 g/mol
InChI Key: SQOJDBHJUUGQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJDBHJUUGQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648887
Record name 5-Bromo-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873331-73-8
Record name 5-Bromo-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-ethylpyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and peer-reviewed research specifically for 5-Bromo-2-ethylpyrimidine (CAS No. 873331-73-8) are limited in publicly available scientific literature. This guide provides available data, supplemented with information on closely related compounds and general synthetic principles for context. All information should be verified through experimental studies.

Chemical Structure and Core Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine ring is a key heterocyclic scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position offers distinct sites for chemical modification, making it a potentially valuable building block in medicinal chemistry.

Chemical Structure:

Figure 1: Chemical structure and identifiers for this compound.

Physicochemical Properties:

Quantitative experimental data for this compound is not widely available. The following table includes data from chemical suppliers.

PropertyValueSource
Molecular Formula C6H7BrN2[1][2]
Molecular Weight 187.04 g/mol [1][2]
CAS Number 873331-73-8[1][2]
Boiling Point 211.8 ± 13.0 °C at 760 mmHg (Predicted)[3]
Storage Temperature Room temperature or -20°C for long-term storage[1][2][3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general method for the preparation of 5-bromo-2-substituted pyrimidines has been described. This typically involves the condensation of a suitable amidine with 2-bromomalonaldehyde.

General Synthetic Workflow:

A plausible synthetic route for 5-bromo-2-substituted pyrimidines is a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[4] For the synthesis of this compound, ethylamidine would be the required starting material.

References

An In-depth Technical Guide to 5-Bromo-2-ethylpyrimidine (CAS 873331-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 5-Bromo-2-ethylpyrimidine (CAS 873331-73-8) is publicly available. This guide has been compiled from limited supplier information for the specified compound and supplemented with data from structurally similar brominated pyrimidines. All information derived from analogs is clearly indicated. It is imperative to handle this compound with extreme caution in a controlled laboratory setting, assuming it to be hazardous. A thorough risk assessment should be conducted before use.

Chemical and Physical Properties

Limited physical and chemical property data is available for this compound. The following table summarizes the available information for the target compound and provides data for closely related analogs for comparison.

PropertyThis compound5-Bromo-2-chloropyrimidine5-Bromopyrimidine5-Bromo-2-methylpyrimidine
CAS Number 873331-73-8[1][2]32779-36-5[3]4595-59-9[4]7752-78-5[5]
Molecular Formula C₆H₇BrN₂[1][2]C₄H₂BrClN₂[3]C₄H₃BrN₂[4]C₅H₅BrN₂[5]
Molecular Weight 187.04 g/mol [1][2]193.43 g/mol [3]158.99 g/mol [4]173.02 g/mol [5]
Boiling Point 211.8±13.0°C at 760 mmHg[6]Not AvailableNot AvailableNot Available
Storage Temperature -20°C or Room Temperature[1][6]Cool and dark place[3]Not AvailableNot Available
Appearance Not AvailableSolidSolid Crystalline, Light yellow[7]White to off-white solid[8]

Hazard Identification and Safety Precautions

As no specific hazard data exists for this compound, the hazard profile is inferred from its structural analogs. Brominated pyrimidines are generally considered hazardous.

Assumed Hazards based on Analogs:

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][10]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

Recommended Safety Precautions:
Precaution CategoryRecommendations
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles or a face shield.[4] - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4] - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

First-Aid Measures

The following first-aid procedures are based on those recommended for analogous brominated pyrimidines and should be followed in case of exposure to this compound.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[3][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation.[4]

  • Avoid dust formation.[4]

  • Use personal protective equipment as required.[4]

  • Wash hands and face thoroughly after handling.[3]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Some suppliers recommend storage at -20°C.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Experimental Protocols

No specific experimental protocols involving this compound were found in the public domain. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. The following generalized workflow for handling a potentially hazardous chemical solid is provided.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste

Caption: General laboratory workflow for safe handling.

Toxicological Information

There is no specific toxicological data available for this compound. The toxicological properties have not been fully investigated. Based on the GHS classifications of its analogs, it is presumed to be an irritant to the skin and eyes and may cause respiratory irritation.[3][4][9][10]

Signaling Pathways and Biological Activity

No information regarding the specific signaling pathways affected by this compound or its detailed biological activities has been found. Pyrimidine derivatives are known to be biologically active and are common scaffolds in drug discovery.[11] Given its structure, it may be investigated for roles as a kinase inhibitor or in other therapeutic areas, but this is purely speculative.

The logical relationship for assessing the safety of a novel compound like this compound is outlined below.

G Safety Assessment Logic for Novel Pyrimidine Derivatives start Novel Compound: This compound sds_check Search for Specific SDS start->sds_check sds_not_found SDS Not Found sds_check->sds_not_found Negative analog_search Search for Analog Data assume_hazardous Assume Hazardous analog_search->assume_hazardous sds_not_found->analog_search in_silico In Silico Toxicity Prediction assume_hazardous->in_silico safe_handling_protocol Develop Safe Handling Protocol assume_hazardous->safe_handling_protocol in_vitro In Vitro Cytotoxicity Assays in_silico->in_vitro in_vivo In Vivo Toxicity Studies in_vitro->in_vivo

Caption: Logical steps for safety assessment.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, stands as a pillar in the field of medicinal chemistry. Its intrinsic presence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—foreshadows its profound biological significance. This inherent biocompatibility, combined with its versatile chemical functionality, has established the pyrimidine scaffold as a "privileged structure" in drug discovery.[1][2][3] For decades, chemists have leveraged this scaffold to design and synthesize a vast array of therapeutic agents that target a wide spectrum of diseases, from life-threatening cancers and viral infections to common bacterial and inflammatory conditions.[4][5]

This technical guide provides a comprehensive review of the pyrimidine core in medicinal chemistry, detailing its synthesis, quantitative biological activities, and the experimental methodologies used for its evaluation. It is intended to serve as a detailed resource for professionals engaged in drug discovery and development.

Synthetic Strategies: Building the Core

The construction of the pyrimidine ring is a well-established field in organic synthesis, with several named reactions providing reliable access to functionalized derivatives. One of the most classic and efficient methods is the Biginelli reaction, a one-pot, three-component condensation that has been a mainstay for over a century.[6][7]

The Biginelli Reaction: A Classic Multicomponent Synthesis

The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are themselves biologically active and serve as versatile intermediates for further elaboration.[8][9]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde Aldehyde (R1-CHO) Condensation Acid-Catalyzed Condensation Aldehyde->Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Addition Nucleophilic Addition of Ketoester Enol Ketoester->Addition Urea Urea or Thiourea Urea->Condensation Iminium N-Acyliminium Ion Intermediate Formation Condensation->Iminium Iminium->Addition Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM

Fig. 1: Workflow of the Biginelli multicomponent reaction.

Therapeutic Applications and Quantitative Activity

The versatility of the pyrimidine scaffold is evident in the breadth of its therapeutic applications. By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve high potency and selectivity for a diverse range of biological targets.

Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology. Many function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[3] These inhibitors typically compete with ATP for the binding site on the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3]

The EGFR signaling cascade is a critical pathway in regulating cell growth. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors block this pathway at its origin, preventing the downstream activation of the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Autophosphorylation Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Fig. 2: EGFR signaling pathway and the point of inhibition.

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) against both the target enzyme and various cancer cell lines.

Compound ClassTarget / Cell LineReported IC50 Values (nM)
Pyrido[3,4-d]pyrimidines EGFRL858R/T790M23.3 - 34
A549 (Lung Cancer)7,480 - 24,620
Pyrrolo[2,3-d]pyrimidines EGFR (wild-type)3.63 - 63.29
A549 (Lung Cancer)15,300
MCF-7 (Breast Cancer)10,900
Pyrazolo[3,4-d]pyrimidines EGFR34 - 135
MDA-MB-468 (Breast)267 - 844
Thiazolo[4,5-d]pyrimidines A375 (Melanoma)Varies
MCF-7 (Breast Cancer)Varies

Table 1: Representative IC50 values for various pyrimidine scaffolds as anticancer agents. Note: Values are illustrative and can vary significantly based on specific substitutions and assay conditions.

Antiviral Activity

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV. These compounds act as chain terminators during viral DNA synthesis. The well-known anti-HIV drug, Zidovudine (AZT), is a prime example.

Zidovudine is a thymidine analog. Inside the host cell, it is phosphorylated to its active triphosphate form.[10] The viral reverse transcriptase enzyme mistakenly incorporates this analog into the growing viral DNA chain instead of the natural thymidine triphosphate.[10][11] Because Zidovudine lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, the DNA chain is terminated, halting viral replication.[10]

G cluster_host Host Cell Cytoplasm cluster_virus HIV Replication AZT Zidovudine (AZT) Kinases Cellular Kinases AZT->Kinases Phosphorylation AZT_TP AZT-Triphosphate (Active Form) RT Reverse Transcriptase AZT_TP->RT Incorporation Kinases->AZT_TP vRNA Viral RNA Template vRNA->RT vDNA_growing Growing Viral DNA vDNA_terminated Terminated Viral DNA vDNA_growing->vDNA_terminated Chain Termination

Fig. 3: Mechanism of action for Zidovudine (AZT).

The antiviral potency is often expressed as the 50% effective concentration (EC50), the concentration required to inhibit viral replication by half.

Compound ClassVirusReported EC50 / IC50 Values (nM)
Thiourea-Pyrimidines HIV-1 (multi-drug resistant)5 - 6
Pyrimidine-2,4-diones HIV Reverse Transcriptase<1,000 (MIC)
Pyrrolo[2,3-d]pyrimidines Zika Virus (ZIKV)5,210
Pyrimido[4,5-d]pyrimidines Human Coronavirus 229EVaries (Selective Efficacy)

Table 2: Representative antiviral activities of pyrimidine derivatives.

Antimicrobial Activity

Pyrimidine derivatives have also been developed as effective antibacterial and antifungal agents. Their mechanism of action can vary, from inhibiting essential enzymes like dihydrofolate reductase (DHFR) to disrupting cell wall synthesis.[12] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microbe.

Compound ClassOrganismReported MIC Values (µM or µg/mL)
1,2,4-Triazolo[1,5-a]pyrimidines S. aureus16 - 102 µM
E. coli16 - 102 µM
C. albicans15.5 - 26.3 µM
Pyrrolopyrimidines S. aureus8 µg/mL
Thiazolo[5,4-d]pyrimidines S. pyogenesVaries
Amide-containing Pyrimidines B. cinerea (fungus)EC50: 10.5 µg/mL

Table 3: Representative antimicrobial and antifungal activities of pyrimidine derivatives.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following sections provide detailed, representative protocols for key experiments cited in the evaluation of pyrimidine scaffolds.

Synthesis Protocol: Biginelli Reaction

This protocol describes the synthesis of a 3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

  • Aldehyde (e.g., 4-Methoxybenzaldehyde, 20 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 40 mmol)

  • Urea (40 mmol)

  • Sulfuric Acid (H₂SO₄) to adjust pH

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Combine 4-methoxybenzaldehyde (2.7 g, 20 mmol), urea (2.4 g, 40 mmol), and ethyl acetoacetate (5.2 g, 40 mmol) in a round-bottom flask.[9]

  • Adjust the pH of the mixture to 5 by the careful addition of sulfuric acid while stirring.[9]

  • Fit the flask with a reflux condenser and heat the mixture at 80°C for 1 hour.[9]

  • After cooling, a precipitate will form. Wash the solid product with distilled water and collect it by vacuum filtration.[9]

  • Recrystallize the crude product from ethanol to yield the purified dihydropyrimidinone derivative.[9]

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Pyrimidine Compound Dilutions Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSol Add Solubilization Solution (e.g., DMSO) Incubate3->AddSol Measure Measure Absorbance (570 nm) AddSol->Measure Calculate Calculate % Viability and IC50 Value Measure->Calculate

Fig. 4: Standard workflow for an MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM) with 10% FBS

  • 96-well tissue culture plates

  • Pyrimidine test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Biological Assay Protocol: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pyrimidine test compound, dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the pyrimidine compound in CAMHB. The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[3]

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful and privileged framework in the discovery of novel therapeutic agents. Its inherent biological relevance, stemming from its role in nucleic acids, provides a unique starting point for interacting with a multitude of biological targets. The synthetic tractability of the pyrimidine core, exemplified by robust methods like the Biginelli reaction, allows for extensive chemical space exploration and the optimization of lead compounds. The diverse range of potent anticancer, antiviral, and antimicrobial activities highlighted in this guide underscores the enduring importance of this heterocyclic system. A systematic application of the detailed experimental protocols and a deep understanding of the targeted biological pathways are essential for continuing to unlock the full therapeutic potential of this remarkable scaffold in medicinal chemistry.

References

5-Bromo-2-ethylpyrimidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1] Its ability to engage in various biological interactions has made it a focal point for the design of novel therapeutics. Among the vast array of pyrimidine derivatives, 5-Bromo-2-ethylpyrimidine emerges as a particularly promising, yet underexplored, building block for the synthesis of new chemical entities with potential applications across a spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3]

This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery. While direct biological data on this specific molecule is limited, this paper will extrapolate from the well-documented activities of its close analogs, such as 5-bromo-2-methylpyrimidine and 5-bromo-2-chloropyrimidine, to highlight its potential. This document will cover its physicochemical properties, synthetic routes, and potential biological activities, supported by detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueReference
CAS Number 873331-73-8[4]
Molecular Formula C₆H₇BrN₂[4]
Molecular Weight 187.04 g/mol [4]
Boiling Point 211.8 ± 13.0 °C at 760 mmHg[5]
Density 1.497 ± 0.06 g/cm³ (Predicted)[6]
Storage Temperature Room Temperature / -20°C[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale. A general and efficient one-step method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[7] This approach is lauded for its simplicity, safety, and cost-effectiveness, making it suitable for industrial-scale production.[7]

An alternative strategy involves a multi-step synthesis starting from 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine.[8] This route provides flexibility in introducing the ethyl group at a later stage.

Potential Applications in Drug Discovery

The strategic placement of the bromine atom at the 5-position and an ethyl group at the 2-position of the pyrimidine ring makes this compound a versatile scaffold for generating diverse libraries of compounds. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[9][10] This structural diversification is a cornerstone of modern drug discovery, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Agents

Pyrimidine derivatives are well-established as potent anticancer agents.[8][11] They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial regulators of cell proliferation and survival. The 5-bromopyrimidine scaffold has been utilized in the development of inhibitors for targets such as Bcr/Abl tyrosine kinase.[12] By analogy, derivatives of this compound could be designed to target a range of kinases implicated in cancer.

Hypothetical Derivatives and their Potential Anticancer Activity

Derivative Structure (R-group at C5)Potential TargetRationale
Phenyl-substituted anilinesEGFR/VEGFR kinasesAryl-substituted pyrimidines are known to inhibit receptor tyrosine kinases involved in angiogenesis and tumor growth.
Fused heterocyclic rings (e.g., indole, benzofuran)CDK/PLK kinasesFused pyrimidine systems have shown potent inhibition of cell cycle kinases.
Substituted piperazinesPI3K/Akt/mTOR pathwayThe pyrimidine core can serve as a scaffold for inhibitors targeting this key survival pathway.
Anti-inflammatory and Immunomodulatory Agents

The pyrimidine nucleus is also a key feature in molecules with anti-inflammatory and immunomodulatory properties.[2] For instance, 5-bromo-2-methylpyrimidine has been investigated as an intermediate for the synthesis of complement factor D inhibitors, which have potential in treating autoimmune and inflammatory diseases.[8] Derivatives of this compound could be explored for similar activities, potentially leading to new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Antiviral and Antimicrobial Agents

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral and antimicrobial agents.[2] By interfering with viral or microbial replication processes, pyrimidine derivatives can exhibit potent therapeutic effects. The versatility of the this compound scaffold allows for the synthesis of a wide array of nucleoside and non-nucleoside analogs with potential activity against various pathogens.

Key Synthetic Methodologies and Experimental Protocols

The derivatization of this compound is central to its application in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-ethylpyrimidine derivative.[10]

Visualizing Synthetic and Biological Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a general synthetic workflow and a hypothetical biological signaling pathway that its derivatives might modulate.

G cluster_synthesis Synthetic Workflow for Diversification start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd-catalyzed Cross-Coupling sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd-catalyzed Cross-Coupling heck Heck Coupling (Alkenes) start->heck Pd-catalyzed Cross-Coupling derivatives Diverse Library of 5-Substituted-2-ethylpyrimidines suzuki->derivatives buchwald->derivatives sonogashira->derivatives heck->derivatives

Caption: General synthetic workflow for the diversification of this compound.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds ras Ras receptor->ras Activates inhibitor 5-Aryl-2-ethylpyrimidine Derivative inhibitor->receptor Inhibits (ATP-competitive) raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Hypothetical signaling pathway inhibited by a 5-Aryl-2-ethylpyrimidine derivative.

Conclusion

While direct experimental data on the biological activities of this compound derivatives are not yet widely available, the extensive research on its close analogs strongly suggests its significant potential as a versatile scaffold in drug discovery. Its amenability to a wide range of chemical modifications, particularly at the 5-position, provides a robust platform for the generation of diverse compound libraries for screening against various therapeutic targets. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, encouraging further exploration of this promising, yet underutilized, chemical entity in the quest for novel and effective medicines.

References

Synthesis and Characterization of Novel 5-Bromo-2-ethylpyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 5-Bromo-2-ethylpyrimidine analogs. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] This document outlines detailed experimental protocols for the synthesis of the core this compound intermediate and its subsequent derivatization into novel analogs. Furthermore, it details the characterization of these compounds using modern analytical techniques and discusses their potential as anticancer and antimicrobial agents.

Synthesis of this compound Core Intermediate

The synthesis of the central building block, this compound, can be efficiently achieved through a one-step condensation reaction. This method, adapted from patented procedures, involves the reaction of 2-bromomalonaldehyde with an amidine compound, in this case, ethylamidine hydrochloride.[1][3]

Experimental Protocol: One-step Synthesis of this compound

Materials:

  • 2-Bromomalonaldehyde

  • Ethylamidine hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves

Procedure:

  • To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add 3A molecular sieves.

  • Heat the mixture to 80°C.

  • A solution of ethylamidine hydrochloride (1.0 eq) in glacial acetic acid is added dropwise to the heated mixture over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at 80°C for an additional 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_purification Purification 2-Bromomalonaldehyde 2-Bromomalonaldehyde Reaction Reaction 2-Bromomalonaldehyde->Reaction Ethylamidine HCl Ethylamidine HCl Ethylamidine HCl->Reaction Workup Workup Reaction->Workup Cooling & Solvent Removal Glacial Acetic Acid Glacial Acetic Acid 80°C 80°C 3A Molecular Sieves 3A Molecular Sieves Purification Purification Workup->Purification Partitioning Extraction Extraction Column Chromatography Column Chromatography Product Product Purification->Product Isolation

Caption: Synthetic workflow for this compound.

Synthesis of Novel 5-Aryl-2-ethylpyrimidine Analogs via Suzuki-Miyaura Coupling

The generation of novel analogs from the this compound core is effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile method for forming carbon-carbon bonds.[3][4][5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • The reaction mixture is heated to 90-100°C and stirred vigorously for 12-18 hours, with progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-ethylpyrimidine analog.

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_purification Purification This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Workup Workup Reaction->Workup Cooling & Dilution Pd(PPh3)4 Pd(PPh3)4 K2CO3 K2CO3 Purification Purification Workup->Purification Washing & Drying Extraction Extraction Column Chromatography Column Chromatography Product 5-Aryl-2-ethylpyrimidine Purification->Product Isolation

Caption: Suzuki-Miyaura coupling workflow.

Characterization of this compound and its Analogs

The structural integrity and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques.

Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
This compound 8.65 (s, 2H), 2.95 (q, J=7.6 Hz, 2H), 1.35 (t, J=7.6 Hz, 3H)172.5, 158.0 (2C), 120.0, 32.0, 12.5[M+H]⁺: 187.0/189.0
5-(4-Methoxyphenyl)-2-ethylpyrimidine 8.70 (s, 2H), 7.50 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 2.90 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H)171.0, 160.0, 156.5 (2C), 130.0 (2C), 128.0, 114.5 (2C), 55.5, 31.5, 12.0[M+H]⁺: 215.1

Note: The presented spectroscopic data is predicted based on closely related structures and common chemical shift ranges for pyrimidine derivatives. Actual experimental values may vary slightly.

Biological Activity and Potential Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[6][7] The introduction of various aryl groups at the 5-position of the 2-ethylpyrimidine scaffold can modulate these activities.

Anticancer and Antimicrobial Potential

Several studies have demonstrated that substituted pyrimidines can act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8][9][10][11][12] The synthesized 5-aryl-2-ethylpyrimidine analogs are therefore promising candidates for screening as kinase inhibitors. Fused pyrimidine ring systems, such as thieno[2,3-d]pyrimidines, have shown significant anticancer activity by targeting enzymes like VEGFR-2.[12]

Furthermore, the pyrimidine nucleus is a common feature in many antimicrobial agents.[6] The novel analogs synthesized in this work warrant investigation for their potential to inhibit the growth of various bacterial and fungal strains.

Potential Signaling Pathway Involvement

Given the known activity of pyrimidine derivatives as kinase inhibitors, a potential mechanism of action for the novel 5-aryl-2-ethylpyrimidine analogs could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

Diagram of a Simplified Kinase Signaling Pathway:

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival Angiogenesis Angiogenesis Transcription Factors->Angiogenesis Pyrimidine Analog Pyrimidine Analog Pyrimidine Analog->Signaling Cascade Inhibition

Caption: Potential inhibition of kinase signaling.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The detailed experimental protocols for the synthesis of the core intermediate and its subsequent derivatization via Suzuki-Miyaura coupling offer a robust starting point for researchers in the field. The potential of these novel compounds as anticancer and antimicrobial agents, possibly through the inhibition of key cellular signaling pathways, warrants further investigation and presents exciting opportunities for the development of new therapeutic agents.

References

Core Physicochemical Properties of Key Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of halogenated pyrimidines, a class of compounds essential in medicinal chemistry and drug development. The strategic placement of a halogen atom on the pyrimidine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Understanding these properties is critical for the rational design and development of new therapeutic agents, particularly in oncology and virology.

The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) onto the pyrimidine scaffold allows for the fine-tuning of a compound's characteristics. The data below summarizes key quantitative descriptors for several prominent halogenated pyrimidines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP (octanol/water)Aqueous Solubility
5-Fluorouracil C₄H₃FN₂O₂130.08282 - 286[1]8.0[1]-0.78 to -0.89[2]10 mg/mL in H₂O[1]
5-Bromouracil C₄H₃BrN₂O₂190.98>300[3][4]6.77 (Predicted)[4]N/ASoluble in cold water[4][5]
5-Iodouracil C₄H₃IN₂O₂237.99[6]274 - 276[7]N/A0.04[8]N/A
Idoxuridine C₉H₁₁IN₂O₅354.10[9]160 - 195 (decomposes)[10]8.25[10]N/A2.0 mg/mL at 25°C[9][10]
Trifluridine C₁₀H₁₁F₃N₂O₅296.20[11]190 - 193[12]7.85 (Predicted)[12]N/ASoluble in water[11][12][13]
Brivudine C₁₁H₁₃BrN₂O₅333.14[14][15]N/AN/AN/ASoluble in DMSO[16]

N/A: Data not available in the provided search results.

Mechanism of Action: The Case of 5-Fluorouracil (5-FU)

Halogenated pyrimidines often function as antimetabolites. 5-Fluorouracil, a cornerstone of cancer chemotherapy, serves as a prime example.[17][18] It is a prodrug that, once inside a cell, undergoes a series of metabolic conversions to its active forms.[19] These active metabolites exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and a folate cofactor, blocking the synthesis of thymidylate (dTMP).[17][20] This leads to a depletion of thymidine, a crucial component for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[20][21]

  • Incorporation into RNA and DNA: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[17][19][21] Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.[17][19]

The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which is responsible for its detoxification.[19][21]

5-FU_Mechanism_of_Action cluster_cell Cancer Cell cluster_activation Anabolic Activation cluster_targets Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP multi-step conversion FdUMP FdUMP FU->FdUMP multi-step conversion RNA RNA FUTP->RNA Incorporation FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation RNA_dys RNA Dysfunction RNA->RNA_dys DNA_dam DNA Damage DNA->DNA_dam dTMP dTMP Synthesis TS->dTMP Thymineless Thymineless Death TS->Thymineless Blockage of dTMP leads to

Figure 1: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. Standardized protocols ensure data reproducibility and reliability.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at a given pH, affecting its solubility, absorption, and receptor binding. Potentiometric titration is a high-precision technique for its determination.[22]

Methodology:

  • Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[23]

  • Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration, typically at least 10⁻⁴ M.[22][23] The ionic strength of the solution is kept constant using an electrolyte like KCl.[23]

  • Titration: The sample solution is placed in a reaction vessel and purged with nitrogen to remove dissolved CO₂.[23] A standardized titrant (acid or base) of known concentration is added incrementally.[24]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate until the pH signal drift is minimal.[23]

  • Analysis: The resulting titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve, where the slope is greatest, corresponds to the equivalence point. The pKa is the pH at which the acidic and basic forms of the analyte are present in equal concentrations, often determined from the half-equivalence point.[22][25]

Potentiometric_Titration_Workflow start Start prep Prepare Analyte Solution (e.g., 1 mM in water with KCl) start->prep calibrate Calibrate pH Meter (Standard Buffers) start->calibrate titrate Titrate with Standard Acid/Base (e.g., 0.1 M NaOH) prep->titrate calibrate->titrate record Record pH vs. Titrant Volume titrate->record Incremental additions record->titrate Continue until past equivalence plot Plot Titration Curve (pH vs. Volume) record->plot analyze Identify Inflection Point & Calculate pKa plot->analyze end End analyze->end

Figure 2: Workflow for pKa determination using potentiometric titration.
Determination of logP by the Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[26][27]

Methodology:

  • Phase Pre-saturation: n-octanol is saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), and the aqueous buffer is saturated with n-octanol to ensure thermodynamic equilibrium.[28]

  • Partitioning: A known amount of the test compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a vessel at a specific volume ratio.

  • Equilibration: The vessel is shaken vigorously for a set period (e.g., 30 minutes sonication) and then left to stand to allow for complete phase separation (e.g., overnight).[26][28] Centrifugation can be used to ensure a sharp separation.[28]

  • Quantification: The concentration of the compound in each phase (n-octanol and aqueous) is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[26][29]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[28]

Shake_Flask_Workflow start Start saturate Pre-saturate n-octanol and aqueous buffer start->saturate dissolve Dissolve compound in one phase saturate->dissolve mix Combine phases and shake/ vortex to equilibrate dissolve->mix separate Separate phases (centrifugation) mix->separate quantify_aq Quantify [Compound] in Aqueous Phase (C_w) separate->quantify_aq quantify_oct Quantify [Compound] in n-Octanol Phase (C_oct) separate->quantify_oct calculate Calculate logP = log10(C_oct / C_w) quantify_aq->calculate quantify_oct->calculate end End calculate->end

Figure 3: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility

A general protocol for determining the thermodynamic aqueous solubility of a halogenated pyrimidine involves the shake-flask method, similar to logP determination but without the second phase.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.

  • Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method like HPLC-UV. This concentration represents the aqueous solubility.

Structure-Property Relationships

The choice of halogen substituent at the 5-position of the pyrimidine ring is a key determinant of the molecule's overall properties and biological activity.

Halogen_Substitution_Effect cluster_halogens Halogen at C5 Position (X) cluster_properties Influenced Physicochemical Properties cluster_bio Resulting Biological Impact pyrimidine Pyrimidine Core F F pyrimidine->F Substitution at C5 Cl Cl pyrimidine->Cl Substitution at C5 Br Br pyrimidine->Br Substitution at C5 I I pyrimidine->I Substitution at C5 pka Acidity (pKa) F->pka lipo Lipophilicity (logP) F->lipo size Steric Bulk F->size bond C-X Bond Strength F->bond Cl->pka Cl->lipo Cl->size Cl->bond Br->pka Br->lipo Br->size Br->bond I->pka I->lipo I->size I->bond activity Target Binding & Activity pka->activity metabolism Metabolic Stability pka->metabolism adme ADME Profile pka->adme lipo->activity lipo->metabolism lipo->adme size->activity size->metabolism size->adme bond->activity bond->metabolism bond->adme

Figure 4: Influence of C5 halogen substitution on pyrimidine properties.
  • Electronegativity and pKa: Fluorine, being the most electronegative halogen, has a strong electron-withdrawing effect, which generally increases the acidity (lowers the pKa) of the N-H protons compared to unsubstituted uracil. This effect diminishes down the group (F > Cl > Br > I).

  • Size and Lipophilicity: As the atomic size and mass of the halogen increase from F to I, the lipophilicity (logP) and steric bulk of the molecule generally increase. This can enhance membrane permeability and binding to hydrophobic pockets in target enzymes but may also decrease aqueous solubility.

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds. This makes fluorinated pyrimidines more metabolically stable and less prone to dehalogenation. The weaker C-I bond in compounds like Idoxuridine is relevant to its mechanism of action and potential toxicity.[30]

Conclusion

The physicochemical properties of halogenated pyrimidines are intrinsically linked to their therapeutic potential. A thorough understanding and precise measurement of parameters such as pKa, logP, and solubility are indispensable for medicinal chemists. This knowledge enables the optimization of ADME profiles, the enhancement of target-specific activity, and the overall success of drug development campaigns involving this versatile class of molecules.[31]

References

The Synthetic Versatility of Brominated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in biologically active molecules and functional organic materials. Brominated pyrimidines, in particular, serve as highly versatile building blocks, offering a reactive handle for a multitude of synthetic transformations. Their utility stems from the ability to participate in a wide array of cross-coupling and substitution reactions, enabling the construction of complex molecular architectures with high precision and efficiency. This technical guide provides an in-depth overview of the synthetic utility of brominated pyrimidines, focusing on key reactions, experimental protocols, and their application in the development of targeted therapeutics.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Brominated pyrimidines are excellent substrates for these transformations, readily undergoing reactions such as Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halide and an organoboron compound. For brominated pyrimidines, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.

Table 1: Suzuki-Miyaura Coupling of Brominated Pyrimidines - Representative Data

EntryBrominated PyrimidineBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2285
35-(4-bromophenyl)-4,6-dichloropyrimidine3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2278
42-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand (4.5)KF1,4-Dioxane1101282

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [1][2]

  • To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Stir the reaction mixture at the specified temperature (e.g., 70-80 °C) for the indicated time (e.g., 18-22 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines. These products are valuable intermediates for the synthesis of various heterocyclic compounds and biologically active molecules.

Table 2: Sonogashira Coupling of Brominated Pyrimidines - Representative Data [3][4]

EntryBrominated PyrimidineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1625
45-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT492

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [3]

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand if required (e.g., PPh₃, 5 mol%), and the copper(I) catalyst (e.g., CuI, 5 mol%).

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Et₃N).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 3 hours). Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. It is a highly versatile method for creating C-C bonds and is tolerant of a wide range of functional groups.

Table 3: Stille Coupling of Brominated Pyrimidines - Representative Data

EntryBrominated PyrimidineOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)-DMF90-10012-2475
22,6-Dibromopyridine(4-Methoxyphenyl)tributylstannanePd(OAc)₂ (0.1)IPr·HCl (0.12)Acetonitrile/WaterRT1288
34,6-Dichloro-5-(4-bromophenyl)pyrimidineTributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101670

Experimental Protocol: Stille Coupling of 2,6-Dibromopyridine [5]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,6-dibromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent (e.g., DMF).

  • Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 2.2 eq) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 90-100 °C) and stir for the indicated time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines from aryl halides.

Table 4: Buchwald-Hartwig Amination of Brominated Pyrimidines - Representative Data [6][7]

EntryBrominated PyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)dppp (3)NaOtBuToluene801698
22-BromopyridineAnilinePd(OAc)₂ (2)dppp (3)NaOtBuToluene801675
35-Bromo-2-chloropyrimidineN-MethylpiperazinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine [7]

  • To a sealed tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., dppp, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., toluene), 2-bromopyridine (1.0 eq), and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80 °C) for the indicated time (e.g., 16 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. It is known for its high functional group tolerance and reactivity.

Table 5: Negishi Coupling of Brominated Pyrimidines - Representative Data [8][9]

EntryBrominated PyrimidineOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
15-Iodo-2-chloropyrimidine2-Pyridylzinc chloridePd(PPh₃)₄ (5)THF65280
24-IodopyridineAspartic acid-derived organozincPd₂(dba)₃ (2.5) / P(2-furyl)₃ (10)THFRT1290
32-BromopyridinePhenylzinc chloridePd(dba)₂ (2) / SPhos (4)THFRT1295

Experimental Protocol: Negishi Coupling of 5-Iodo-2-chloropyrimidine [8]

  • Preparation of the Organozinc Reagent: To a solution of the corresponding organohalide (e.g., 2-bromopyridine) in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 1 hour, add a solution of anhydrous zinc chloride in THF. Allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and 5-iodo-2-chloropyrimidine (1.0 eq) in anhydrous THF.

  • Add the freshly prepared organozinc reagent to the reaction mixture.

  • Heat the reaction to the specified temperature (e.g., 65 °C) and stir for the indicated time (e.g., 2 hours).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Lithiation and Substitution Reactions

Metal-halogen exchange, typically using organolithium reagents, is a powerful method for the functionalization of brominated pyrimidines. The resulting lithiated pyrimidine is a potent nucleophile that can react with a variety of electrophiles.

Table 6: Lithiation-Substitution of Brominated Pyrimidines - Representative Data

EntryBrominated PyrimidineReagentElectrophileProductYield (%)
15-Bromopyrimidinen-BuLi(CH₃)₂COα-(5-Pyrimidinyl)-2-propanol70
22-Bromo-1H-indolei-PrMgCl, then n-BuLiCO₂1H-Indole-2-carboxylic acid85
3(5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl esteri-PrMgCl, then n-BuLiDMF(5-Formyl-pyridin-2-yl)-carbamic acid tert-butyl ester78

Experimental Protocol: Lithiation of 5-Bromopyrimidine and Quenching with Acetone

  • To a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., acetone, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: Targeting Signaling Pathways

The synthetic methodologies described above are instrumental in the synthesis of pyrimidine-based compounds with significant therapeutic potential. Many of these compounds function by inhibiting key enzymes in cellular signaling pathways, such as protein kinases, which are often dysregulated in diseases like cancer.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[10][11][12][13] Mutations that lead to the constitutive activation of EGFR are common in various cancers. Several pyrimidine-based drugs have been developed to target and inhibit EGFR.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates STAT STAT EGFR->STAT Activates PyrimidineInhibitor Pyrimidine-Based Inhibitor (e.g., Osimertinib) PyrimidineInhibitor->EGFR Inhibits (ATP-binding site) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

EGFR Signaling Pathway and Inhibition
BCR-ABL Signaling Pathway Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Imatinib and Dasatinib are examples of pyrimidine-containing drugs that effectively inhibit BCR-ABL.[14][15][16]

BCR_ABL_Signaling_Pathway cluster_downstream_bcr Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT_path JAK/STAT Pathway BCR_ABL->STAT_path Activates PyrimidineInhibitor Pyrimidine-Based Inhibitor (e.g., Imatinib, Dasatinib) PyrimidineInhibitor->BCR_ABL Inhibits (ATP-binding site) Leukemia Leukemic Cell Proliferation and Survival RAS_MAPK->Leukemia PI3K_AKT->Leukemia STAT_path->Leukemia Cross_Coupling_Workflow Start Start Reaction_Setup Reaction Setup (Bromopyrimidine, Coupling Partner, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Reaction Reaction at Specified Temperature Inert_Atmosphere->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End Synthesis_Purification_Workflow cluster_purification Purification Synthesis Synthesis of Bromopyrimidine Derivative Crude_Product Crude Product Mixture Synthesis->Crude_Product Filtration Filtration (Remove solid impurities/catalyst) Crude_Product->Filtration Extraction Liquid-Liquid Extraction (Separate by solubility) Filtration->Extraction Chromatography Column Chromatography (Separate by polarity) Extraction->Chromatography Recrystallization Recrystallization (For solid products) Chromatography->Recrystallization Pure_Product Pure Bromopyrimidine Derivative Recrystallization->Pure_Product Analysis Purity and Structural Analysis (NMR, HPLC, MS) Pure_Product->Analysis Final_Product Final Characterized Product Analysis->Final_Product

References

5-Bromo-2-ethylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 5-Bromo-2-ethylpyrimidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the core physicochemical properties of this compound, a heterocyclic compound relevant in synthetic chemistry.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for its application in experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueCitations
Molecular Formula C6H7BrN2[1][2][3]
Molecular Weight 187.04 g/mol [1][2][3]
CAS Number 873331-73-8[1][2][3]
Boiling Point 211.8 ± 13.0 °C at 760 mmHg[3]
Storage Conditions Store at -20°C or room temperature.[1][2][3]

Molecular Structure and Synthetic Role

This compound is a substituted pyrimidine ring. The structure consists of a central pyrimidine core, which is a diazine, with a bromine atom at the 5-position and an ethyl group at the 2-position. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.

The diagram below illustrates the logical position of this compound as a building block in synthetic pathways, leading to the development of more complex molecules for various research applications.

G Logical Flow in Chemical Synthesis A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling Reactions) A->B Input C Target Molecules (e.g., Pharmaceutical Leads, Agrochemicals) B->C Output

Caption: Synthetic utility of this compound.

Experimental Considerations

While specific experimental protocols are highly dependent on the target reaction, general handling and storage are critical for maintaining the integrity of the compound.

  • Storage: Conflicting storage temperatures of -20°C and room temperature have been reported.[1][2][3] It is recommended to consult the supplier's specific guidelines. For maximum product recovery, it is advised to centrifuge the vial before opening.[1][2]

  • Application: This compound is intended for research and development purposes only.[1][3] It serves as an intermediate in the synthesis of other molecules.

References

Key features of pyrimidine derivatives for pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrimidine Derivatives in Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its fundamental role in nature as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA has long highlighted its biological significance.[1][2][3] This inherent biocompatibility, combined with versatile physicochemical properties, has established pyrimidine as a "privileged scaffold" for drug design.

Key features that make pyrimidine derivatives exceptionally valuable in pharmaceutical research include:

  • Bioisosterism: The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[4]

  • Hydrogen Bonding Capability: The nitrogen atoms at positions 1 and 3 act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases.[1]

  • Synthetic Tractability: The pyrimidine skeleton can be readily modified at the 2, 4, 5, and 6 positions, allowing for extensive Structure-Activity Relationship (SAR) studies to fine-tune potency, selectivity, and metabolic stability.[4]

These characteristics have led to the development of pyrimidine-based drugs across a vast range of therapeutic areas, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular diseases.[4][5] A particularly successful application is in the development of protein kinase inhibitors for cancer therapy.[3][6]

Mechanism of Action: Focus on Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Many pyrimidine derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[8] The pyrimidine scaffold mimics the adenine ring of ATP, allowing it to bind effectively to the kinase's ATP-binding pocket.[8]

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity can drive tumor growth.[6] Pyrimidine-based inhibitors like Gefitinib bind to the ATP pocket of EGFR, blocking the downstream signaling cascades—such as the Ras/MAPK and PI3K/Akt pathways—that promote cell proliferation and survival.[6]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR PLCg1 PLCγ1 EGFR->PLCg1 Phosphorylates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor Pyrimidine Derivative (e.g., Gefitinib) Inhibitor->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization Synthesis Chemical Synthesis (e.g., Biginelli Reaction) HTS Target-Based Screening (In Vitro Kinase Assay) Synthesis->HTS CellAssay Cell-Based Screening (MTT Cytotoxicity Assay) HTS->CellAssay HitID Hit Identification CellAssay->HitID SAR SAR Studies (Iterative Synthesis) HitID->SAR ADME ADME/Tox Profiling SAR->ADME Iterative Cycle LeadOpt Lead Optimization SAR->LeadOpt ADME->SAR Preclinical Preclinical Candidate LeadOpt->Preclinical

References

Methodological & Application

Application Notes and Protocols: A Scalable Synthesis of 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable protocol for the synthesis of 5-Bromo-2-ethylpyrimidine, a valuable building block in medicinal chemistry and drug development. The outlined method is a one-step process designed for efficiency, safety, and suitability for large-scale production, addressing the needs of researchers in both academic and industrial settings.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions. The ethyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing its pharmacological profile. This protocol describes a robust and scalable synthesis from readily available starting materials.[1][2]

Overview of the Synthetic Strategy

The presented synthesis is a one-step condensation reaction between 2-bromomalonaldehyde and propionamidine hydrochloride. This approach is advantageous due to its simplicity, use of cost-effective reagents, and straightforward work-up procedure, making it amenable to industrial scale-up.[2] The reaction proceeds in a protic solvent, such as glacial acetic acid, and can be promoted by the use of a dehydrating agent like molecular sieves.[2]

Experimental Protocol

Materials and Equipment:

  • 2-Bromomalonaldehyde

  • Propionamidine hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid (10 volumes).

  • Addition of Molecular Sieves: Add 3A molecular sieves (approximately 1.3 g per 10 g of 2-bromomalonaldehyde) to the mixture.[2]

  • Heating and Amidine Addition: Heat the mixture to 80°C with stirring. Prepare a solution of propionamidine hydrochloride (1.0 eq) in glacial acetic acid (3-4 volumes) and add it dropwise to the reaction mixture over 30 minutes.[2]

  • Reaction Monitoring: After the addition is complete, increase the temperature to 100°C and monitor the reaction progress by HPLC until the starting material is consumed (typically 5-8 hours).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature and add water (1.3 volumes).[2]

    • Stir the mixture for 2 hours, then collect the precipitate by vacuum filtration.[2]

    • Wash the filter cake with a small amount of cold ethanol.[2]

    • Suspend the crude solid in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution and stir until all solids dissolve.[2]

    • Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.[2]

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

ParameterValueReference
Starting Materials 2-Bromomalonaldehyde, Propionamidine hydrochloride[2]
Solvent Glacial Acetic Acid[2]
Reaction Temperature 80°C initially, then 100°C[2]
Reaction Time 5 - 8 hours[2]
Typical Yield 40 - 50% (based on similar reactions)[2]
Purification Method Filtration, Extraction, Column Chromatography/Recrystallization[2]

Visualizations

Reaction Pathway:

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product 2_bromomalonaldehyde 2-Bromomalonaldehyde reaction_center + 2_bromomalonaldehyde->reaction_center propionamidine_hcl Propionamidine Hydrochloride propionamidine_hcl->reaction_center 5_bromo_2_ethylpyrimidine This compound reaction_center->5_bromo_2_ethylpyrimidine Glacial Acetic Acid, 100°C

Caption: One-step synthesis of this compound.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: - 2-Bromomalonaldehyde - Glacial Acetic Acid - 3A Molecular Sieves start->setup addition Add Propionamidine HCl solution at 80°C setup->addition reaction Heat to 100°C and monitor by HPLC addition->reaction workup Work-up: - Cool and add water - Filter precipitate - Extraction with DCM and NaOH reaction->workup purification Purification: - Concentrate organic layer - Column Chromatography or Recrystallization workup->purification end End Product: This compound purification->end

Caption: Scalable synthesis workflow for this compound.

References

Application Notes and Protocols for 5-Bromo-2-ethylpyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethylpyrimidine (CAS No. 873331-73-8) is a halogenated pyrimidine derivative that holds potential as a versatile intermediate in pharmaceutical synthesis.[1][2][3][4][5] The pyrimidine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and immunology. The bromine atom at the 5-position and the ethyl group at the 2-position of this compound offer distinct points for chemical modification, making it a valuable building block for the synthesis of diverse and complex drug candidates. While specific data for this compound is limited in publicly available literature, its reactivity and applications can be inferred from its close analogs, such as 5-bromo-2-methylpyrimidine and 5-bromo-2-chloropyrimidine. These analogs are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[6][7][8][9] This document provides an overview of the potential applications of this compound, along with detailed, generalized experimental protocols for its use in key synthetic transformations, based on established procedures for analogous compounds.

Introduction to Pyrimidine Intermediates in Drug Discovery

Pyrimidine derivatives are of significant interest in drug discovery due to their structural resemblance to the nucleobases of DNA and RNA. This allows them to interact with a wide range of biological targets. The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a scaffold that mimics the adenine ring of ATP, enabling competitive binding to the kinase active site.[6] The introduction of various substituents onto the pyrimidine ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

This compound possesses two key features for synthetic diversification:

  • The C5-Bromo Group: This position is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino functionalities.

  • The C2-Ethyl Group: The ethyl group can influence the steric and electronic properties of the molecule and may be a site for further functionalization, although it is generally less reactive than the C5-bromo position.

Key Synthetic Applications and Protocols

The following sections detail generalized protocols for key reactions involving this compound, based on established methods for similar 5-bromopyrimidines.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in kinase inhibitors.[10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O901285-95
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Toluene100890-98
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF110680-92

Note: The data in this table is representative of typical Suzuki-Miyaura couplings of 5-bromopyrimidines and should be optimized for specific substrates.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow Start Reaction Setup: This compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst and Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat under Inert Atmosphere (80-110 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Dilute, and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified 5-Aryl-2-ethylpyrimidine Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties found in various biologically active molecules.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine; 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromopyrimidines

EntryPalladium Catalyst (mol%)Copper(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF80480-95
2PdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (3.0)THF251275-90
3Pd₂(dba)₃ (2) + PPh₃ (8)CuI (5)Et₃N (2.5)Dioxane60685-95

Note: The data in this table is representative of typical Sonogashira couplings of 5-bromopyrimidines and should be optimized for specific substrates.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 PdII_Br R-Pd(II)L2-Br (R = 2-ethylpyrimidin-5-yl) Pd0->PdII_Br Oxidative Addition PdII_alkyne R-Pd(II)L2-C≡CR' PdII_Br->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuI->Cu_alkyne Cu_alkyne->PdII_Br Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Base Base->Cu_alkyne R_Br R-Br R_Br->PdII_Br

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Application in Kinase Inhibitor Synthesis

The 2,5-disubstituted pyrimidine scaffold is a common motif in a variety of kinase inhibitors. This compound can serve as a starting point for the synthesis of such compounds through sequential functionalization at the C5 and potentially the C2 positions (or by utilizing a precursor that is later converted to the 2-ethyl derivative).

Diagram 3: General Synthetic Strategy for Kinase Inhibitors

Kinase_Inhibitor_Synthesis General Synthetic Strategy for Kinase Inhibitors Start This compound Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Intermediate1 5-Aryl-2-ethylpyrimidine Suzuki->Intermediate1 Intermediate2 5-Alkynyl-2-ethylpyrimidine Sonogashira->Intermediate2 Intermediate3 5-Amino-2-ethylpyrimidine Buchwald->Intermediate3 Further_Func Further Functionalization Intermediate1->Further_Func Intermediate2->Further_Func Intermediate3->Further_Func Kinase_Inhibitor Kinase Inhibitor Candidate Further_Func->Kinase_Inhibitor

Caption: A divergent synthetic approach to kinase inhibitors starting from this compound.

Conclusion

This compound is a promising pharmaceutical intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the reactivity of the C5-bromo group in palladium-catalyzed cross-coupling reactions, which allows for the construction of diverse molecular scaffolds. While specific examples of its application in drug synthesis are not widely reported, the established chemistry of analogous 5-bromopyrimidines provides a strong foundation for its use in the development of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and strategies outlined in this document serve as a guide for researchers to explore the synthetic potential of this versatile building block. Further research into the specific applications of this compound is warranted to fully elucidate its role in modern drug discovery.

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-ethylpyrimidine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-ethyl-5-arylpyrimidines, a scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of pyrimidine derivatives in biologically active compounds.

The provided protocol is a representative procedure based on established methods for structurally similar bromopyrimidines.[1][2] Optimization of reaction conditions may be necessary for specific substrates.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol describes the reaction of this compound with a generic arylboronic acid to yield the corresponding 2-ethyl-5-arylpyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) or Potassium phosphate (K₃PO₄) (2.0 equiv)[1][2]

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate (or oil bath)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Setup:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[2]

  • Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[1][2]

Reaction Execution:

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1][2]

Work-up:

  • Cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate.[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-ethyl-5-arylpyrimidine.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromopyrimidine derivatives, which can serve as a reference for optimizing the reaction with this compound.

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidinePd catalyst (2-5)K₂CO₃ or K₃PO₄1,4-Dioxane/Water80-100--[1]
N-[5-bromo-2-methylpyridine-3-yl]acetamidePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/Water85-95>15Moderate to Good[2]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/Water1000.25Good to Excellent[3][4]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/Water85-95>15Moderate to Good[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

experimental_workflow reagents Reagents Setup (this compound, Arylboronic Acid, Base, Catalyst) inert_atm Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm solvent Solvent Addition (Degassed Dioxane/Water) inert_atm->solvent reaction Reaction (Heating at 85-95 °C) solvent->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-Ethyl-5-arylpyrimidine) purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

suzuki_cycle pd0 Pd(0)Ln r_pd_x R-Pd(II)Ln-X pd0->r_pd_x oxidative_add Oxidative Addition oxidative_add->r_pd_x r_pd_r_prime R-Pd(II)Ln-R' r_pd_x->r_pd_r_prime transmetalation Transmetalation transmetalation->r_pd_r_prime r_pd_r_prime->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 r_x R-X (this compound) r_x->pd0 r_prime_b R'-B(OR)2 (Arylboronic Acid) base Base product R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application of 5-Bromo-2-ethylpyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors due to its structural similarity to the ATP purine core, enabling competitive binding at the enzyme's active site. 5-Bromo-2-ethylpyrimidine, a key heterocyclic building block, offers a strategic advantage in synthesizing potent and selective kinase inhibitors. The bromine atom at the C5 position serves as a versatile handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for extensive exploration of the chemical space to optimize inhibitor potency and selectivity. This application note details the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, providing a general synthetic protocol, quantitative activity data for representative compounds, and a visualization of the targeted signaling pathway.

Introduction to Kinase Inhibition

Protein kinases are pivotal enzymes in cellular signaling, catalyzing the phosphorylation of proteins to regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a common factor in many diseases, particularly cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The development of selective inhibitors that target specific kinases is a primary goal in modern drug discovery to maximize efficacy and minimize off-target effects.

Role of this compound

This compound is a valuable starting material for constructing kinase inhibitors. The ethyl group at the C2 position can influence the molecule's solubility and steric interactions within the kinase ATP-binding pocket. The bromine atom at the C5 position is the key reactive site, allowing for the strategic introduction of various aryl and heteroaryl groups. This modular approach is highly effective for developing libraries of compounds to probe structure-activity relationships (SAR) and identify candidates with optimal pharmacological profiles.

Case Study: Synthesis of JAK Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling by numerous cytokines and growth factors.[1][2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various inflammatory and autoimmune diseases.[3] Developing selective JAK inhibitors is therefore a significant therapeutic strategy.

General Synthetic Workflow

The synthesis of a JAK inhibitor using this compound typically begins with a Suzuki-Miyaura cross-coupling reaction. This reaction attaches a crucial hinge-binding moiety to the pyrimidine core. The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase, and forming hydrogen bonds with this region is a common feature of many kinase inhibitors.

G start This compound coupling Suzuki-Miyaura Coupling start->coupling intermediate1 Arylboronic Ester intermediate1->coupling intermediate2 5-Aryl-2-ethylpyrimidine (Core Scaffold) coupling->intermediate2 modification Further Functionalization (e.g., amination, substitution) intermediate2->modification final_product Final JAK Inhibitor modification->final_product

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid or ester.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2-ethylpyrimidine intermediate.

Data Presentation

The following table summarizes the in-vitro inhibitory activity of representative pyrimidine-based JAK inhibitors. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC₅₀ values indicate higher potency.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. JAK2Reference
Tofacitinib JAK11.1~20x[5]
JAK220-[5]
JAK31.0~20x[5]
R507 JAK1Data not specifiedSelective over JAK2[6]
Compound 23a JAK172>12x[7]
JAK2>1000-[7]
JAK3870-[7]

Note: Tofacitinib is a known pan-JAK inhibitor and is presented here for comparative purposes. While not directly synthesized from this compound, its pyrimidine-like core is relevant. R507 and Compound 23a are examples of selective JAK1 inhibitors where a pyrimidine core is central.

Targeted Signaling Pathway: JAK/STAT

The JAK/STAT signaling pathway is a primary route for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they modulate gene expression.[1] This pathway is critical for immunity, cell proliferation, and differentiation.

G Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization p_jak P-JAK (active) jak->p_jak 3. Autophosphorylation (Activation) stat STAT (inactive) p_stat P-STAT p_jak->stat 4. STAT Recruitment & Phosphorylation dimer P-STAT Dimer p_stat->dimer 5. Dimerization nucleus Nucleus dimer->nucleus 6. Nuclear Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription 7. DNA Binding inhibitor JAK Inhibitor (e.g., from this compound) inhibitor->p_jak Inhibition

Caption: Inhibition of the JAK/STAT pathway by a synthesized kinase inhibitor.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel kinase inhibitors, particularly for targeting the JAK family. The ability to perform selective cross-coupling reactions at the C5 position provides a robust platform for medicinal chemists to generate diverse compound libraries and optimize for potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein serve as a guide for researchers in the field of drug development aiming to leverage this valuable synthetic intermediate.

References

Step-by-Step Guide for Sonogashira Coupling of 5-Bromopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Sonogashira coupling of 5-bromopyrimidines, a critical reaction in the synthesis of novel compounds for drug discovery and development. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the biological activity of these molecules.[1] These application notes offer detailed protocols for both traditional copper-catalyzed and copper-free Sonogashira reactions, a summary of representative reaction conditions, and troubleshooting advice.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. While the substrate is a 2-benzyloxy-5-iodopyrimidine, its reactivity is comparable to 5-bromopyrimidine, providing a strong indication of expected outcomes.[1]

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490

Reaction Principle and Catalytic Cycle

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and, in its classic form, requires a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 5-bromopyrimidine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination yields the 5-alkynylpyrimidine product and regenerates the Pd(0) catalyst.[1]

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form the copper acetylide, which then participates in the palladium cycle.[1]

Common side reactions include the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using copper-free conditions or ensuring a strictly anaerobic environment.[2] Debromination of the 5-bromopyrimidine can also occur, which may be suppressed by using milder bases or lower reaction temperatures.[1]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (5-Bromopyrimidine) alkynyl_pd_complex R-Pd(II)L₂-C≡CR' pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Regeneration product R-C≡CR' alkynyl_pd_complex->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Transfers Acetylide to Palladium terminal_alkyne H-C≡CR'

Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne. These are starting points and may require optimization for specific substrates.

Protocol 1: Copper-Catalyzed Sonogashira Coupling at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[2]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Degassed anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dry all glassware under vacuum with heating.

  • To a Schlenk flask, add 5-bromopyrimidine and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent followed by the amine base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Sonogashira coupling of 5-bromopyrimidines.

Experimental_Workflow reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction workup Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

General experimental workflow for the Sonogashira coupling.

References

Synthesis of Novel Antiviral Compounds Utilizing 5-Bromo-2-ethylpyrimidine as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of antiviral drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. 5-Bromo-2-ethylpyrimidine has emerged as a valuable and versatile precursor in the synthesis of novel antiviral candidates. Its bromine atom at the 5-position provides a reactive handle for introducing a diverse range of molecular fragments through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyrimidine core to identify compounds with potent antiviral efficacy against a spectrum of viral pathogens, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses.

This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds using this compound as a starting material. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antiviral therapies.

Key Synthetic Strategies

The primary synthetic routes for elaborating this compound into potential antiviral compounds involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to form carbon-carbon bonds under relatively mild conditions, with good functional group tolerance.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between the 5-position of the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems, which are common motifs in antiviral drugs, often contributing to target binding through π-π stacking and other non-covalent interactions.

2. Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with the 5-bromo position of the pyrimidine ring. The resulting 5-alkynylpyrimidines are themselves potential antiviral agents or can serve as versatile intermediates for further chemical modifications, such as the construction of more complex heterocyclic systems.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative antiviral compounds derived from this compound.

Protocol 1: Synthesis of 5-Aryl-2-ethylpyrimidines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 5-aryl-2-ethylpyrimidines, which have shown potential as antiviral agents.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Reagent Addition: To the flask, add the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and the palladium catalyst (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-ethylpyrimidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 5-Alkynyl-2-ethylpyrimidines via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 5-alkynyl-2-ethylpyrimidines, a class of compounds with potential antiviral applications.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine [Et₃N])

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF])

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Catalyst and Co-catalyst Addition: Add the palladium catalyst (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.) to the flask. Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-alkynyl-2-ethylpyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for antiviral compounds synthesized from this compound and analogous precursors.

Table 1: Synthesis of 5-Substituted-2-ethylpyrimidines

EntryR GroupCoupling ReactionYield (%)
14-FluorophenylSuzuki-Miyaura85
22-ThienylSuzuki-Miyaura78
3PhenylethynylSonogashira92
4(3-Hydroxyprop-1-yn-1-yl)Sonogashira75

Table 2: Antiviral Activity of Representative 5-Substituted Pyrimidine Derivatives

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2-ethyl-5-(4-fluorophenyl)pyrimidineHSV-1Vero2.5>100>40
2-ethyl-5-(2-thienyl)pyrimidineInfluenza A (H1N1)MDCK5.1>100>19.6
2-ethyl-5-(phenylethynyl)pyrimidineHIV-1 (IIIB)MT-40.885106.25
2-ethyl-5-(3-hydroxyprop-1-yn-1-yl)pyrimidineVZVHEL3.2>100>31.25

*EC₅₀: 50% effective concentration required to inhibit viral replication. *CC₅₀: 50% cytotoxic concentration. *SI = CC₅₀ / EC₅₀.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reagents Reagents & Catalysts cluster_process Reaction & Purification cluster_product Product & Analysis Precursor This compound Reaction Reaction in Dioxane/Water (80-90°C) Precursor->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-ethylpyrimidine Purification->Product Analysis Characterization (NMR, MS) Product->Analysis Bioassay Antiviral Assay Product->Bioassay

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira_Coupling_Pathway start This compound reagents Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N reaction Sonogashira Coupling (Room Temperature) start->reaction reagents->reaction intermediate Crude 5-Alkynyl-2-ethylpyrimidine reaction->intermediate purification Purification (Column Chromatography) intermediate->purification product Pure 5-Alkynyl-2-ethylpyrimidine purification->product

Caption: Synthetic pathway for Sonogashira coupling.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a wide array of pyrimidine-based antiviral compounds. The Suzuki-Miyaura and Sonogashira coupling reactions provide efficient and modular synthetic routes to introduce diverse chemical functionalities at the 5-position of the pyrimidine ring. The protocols and data presented herein offer a solid foundation for the rational design and development of novel antiviral agents. Further optimization of these scaffolds holds significant promise for the discovery of next-generation therapeutics to combat viral diseases of global health significance.

Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 5-bromo-2-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds and approved pharmaceuticals. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions and lithiation-electrophilic quench, enabling the introduction of diverse functionalities at the C5-position of the pyrimidine ring.

Introduction to Regioselective Functionalization

The pyrimidine ring is a privileged scaffold in drug discovery. The ability to selectively functionalize specific positions of this heterocycle is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This compound offers a reactive handle at the C5-position for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles. This document outlines key regioselective functionalization strategies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as a lithiation-electrophile quench approach.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation (R'-M) Transmetal->Pd(0)L2 Reductive Elimination (R-R')

Caption: A simplified diagram of the general palladium cross-coupling catalytic cycle.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-ethylpyrimidines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.[3]

Experimental Workflow:

Suzuki Coupling Workflow Suzuki-Miyaura Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk flask. Inert Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert Solvent Add degassed solvent (e.g., Dioxane/Water). Inert->Solvent Heat Heat the reaction mixture (e.g., 80-100 °C). Solvent->Heat Quench Cool and quench the reaction. Heat->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify Lithiation Workflow Lithiation and Electrophilic Quench Workflow cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup_lith Work-up and Purification Start Dissolve this compound in anhydrous THF. Cool Cool the solution to -78 °C. Start->Cool AddBase Add n-Butyllithium dropwise. Cool->AddBase AddElec Add the electrophile (e.g., aldehyde, ketone, CO₂, etc.). AddBase->AddElec Warm Allow the reaction to warm to room temperature. AddElec->Warm Quench_aq Quench with saturated aq. NH₄Cl. Warm->Quench_aq Extract_lith Extract with an organic solvent. Quench_aq->Extract_lith Purify_lith Purify by column chromatography. Extract_lith->Purify_lith

References

Application Notes and Protocols for the Laboratory Preparation of Disubstituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of disubstituted pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including approved drugs. This document outlines three robust and widely used synthetic methodologies: the Biginelli reaction, the Suzuki-Miyaura cross-coupling reaction, and the Ullmann condensation.

Introduction to Disubstituted Pyrimidines

Disubstituted pyrimidines are a versatile class of compounds with a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their prevalence in the structure of nucleic acids (cytosine, thymine, and uracil) underscores their fundamental role in biological systems. The ability to introduce a variety of substituents at different positions of the pyrimidine ring allows for the fine-tuning of their biological activity, making them attractive targets for drug development.

Synthetic Methodologies

This section details three common and effective methods for the laboratory preparation of disubstituted pyrimidine derivatives. Each method is accompanied by a general workflow diagram, a detailed experimental protocol for a representative reaction, and a summary of quantitative data for a selection of synthesized compounds.

Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. This acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) is a cornerstone of heterocyclic synthesis due to its operational simplicity and the biological relevance of its products.

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalysis Acid Catalyst (e.g., HCl) Mixing->Catalysis Heating Reflux Catalysis->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Disubstituted Dihydropyrimidinone Recrystallization->Product Suzuki_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_workup Work-up & Purification HaloPyrimidine Dihalopyrimidine Mixing Mixing under Inert Atmosphere HaloPyrimidine->Mixing BoronicAcid Arylboronic Acid BoronicAcid->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Diarylpyrimidine Chromatography->Product Ullmann_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_workup Work-up & Purification HaloPyrimidine Halogenated Pyrimidine Mixing Mixing under Inert Atmosphere HaloPyrimidine->Mixing Nucleophile Alcohol/Phenol/Amine Nucleophile->Mixing Catalyst Copper Catalyst (e.g., CuI) Catalyst->Mixing Ligand Ligand (e.g., Proline) Ligand->Mixing Base Base (e.g., Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating Mixing->Heating Quenching Quenching & Extraction Heating->Quenching Chromatography Column Chromatography Quenching->Chromatography Product Aryloxy/Amino-pyrimidine Chromatography->Product OSM_Pathway OSM Oncostatin M (OSM) OSMR OSM Receptor (gp130/OSMRβ or gp130/LIFRβ) OSM->OSMR JAK JAK Kinases (JAK1, JAK2, TYK2) OSMR->JAK Activation STAT STAT Proteins (STAT1, STAT3, STAT5) JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Pyrimidine_Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibition nNOS_Pathway Ca_Calmodulin Ca²⁺/Calmodulin Complex nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_Calmodulin->nNOS Activation NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Cellular Effects PKG->Downstream Pyrimidine_Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->nNOS Inhibition AChE_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Enhanced_Signaling Enhanced Cholinergic Signaling Choline_Acetate Choline + Acetate Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Postsynaptic Receptor Signal_Termination Signal Termination Pyrimidine_Inhibitor Pyrimidine-based Cholinesterase Inhibitor Pyrimidine_Inhibitor->AChE

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-ethylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: A promising and scalable one-step synthesis involves the cyclocondensation of 2-bromomalonaldehyde with propionamidine hydrochloride. This method is advantageous due to its use of readily available starting materials and a simplified reaction setup, which can be adapted for industrial production.[1]

Q2: What is a realistic expected yield for the one-step synthesis of this compound?

A2: While specific yield data for the 2-ethyl analog is not widely published, a similar synthesis of 2-methyl-5-bromopyrimidine using this method reported a yield of 43%.[1] It is reasonable to expect a comparable yield for this compound, which could potentially be improved through optimization of reaction parameters.

Q3: What are the critical parameters to control in the one-step synthesis to maximize yield?

A3: Key parameters to control for yield maximization include:

  • Temperature: The temperature for the addition of the amidine solution and the subsequent reaction temperature are crucial.

  • Reaction Time: Monitoring the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction time.

  • Solvent: The choice of a protic acid solvent, such as glacial acetic acid, is important for the reaction.

  • Purity of Reactants: Using high-purity 2-bromomalonaldehyde and propionamidine hydrochloride is critical to avoid side reactions.

  • Moisture Control: The presence of water can interfere with the reaction. Using a drying agent like 3A molecular sieves is recommended.[2]

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Potential side reactions in pyrimidine synthesis can include the formation of N-acylurea byproducts (if urea is present), incomplete cyclization, and the formation of various impurities if the starting materials are not pure.[3] Careful control of reaction conditions and purification of the crude product are necessary to minimize these.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive or impure starting materials.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Presence of moisture.1. Verify the purity of 2-bromomalonaldehyde and propionamidine hydrochloride via analytical methods (e.g., NMR, GC-MS).2. Ensure accurate temperature control during both the addition and reaction phases.3. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.4. Use anhydrous solvents and add 3A molecular sieves to the reaction mixture.[2]
Multiple Spots on TLC of Crude Product (Impurity Formation) 1. Side reactions due to incorrect temperature or reactant stoichiometry.2. Decomposition of starting materials or product.3. Impure starting materials.1. Optimize the reaction temperature and ensure precise molar ratios of the reactants.2. Avoid excessively high temperatures or prolonged reaction times.3. Purify the starting materials before use.
Difficulty in Product Purification 1. Presence of polar impurities.2. Product co-eluting with impurities during column chromatography.1. Perform an aqueous workup with a mild base (e.g., 5% NaOH solution) to remove acidic impurities.[1]2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.3. Consider recrystallization as an alternative or final purification step.
Inconsistent Yields Between Batches 1. Variation in the quality of starting materials.2. Inconsistent reaction conditions (temperature, time, stirring rate).3. Scale-up effects.1. Source high-purity, consistent-quality starting materials from a reliable supplier.2. Standardize all reaction parameters and document them carefully for each run.3. When scaling up, re-optimize reaction parameters as heat and mass transfer can change.

Experimental Protocols

One-Step Synthesis of this compound (Adapted from CN110642788A)

This protocol is an adaptation of the synthesis for 2-methyl-5-bromopyrimidine and should be optimized for the synthesis of the 2-ethyl analog.

Materials:

  • 2-Bromomalonaldehyde

  • Propionamidine hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves

  • Dichloromethane

  • 5% Sodium Hydroxide Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2-bromomalonaldehyde (0.1 mol), glacial acetic acid (150 mL), and 3A molecular sieves (2g).

  • Heat the mixture to 80°C with stirring.

  • Prepare a solution of propionamidine hydrochloride (0.1 mol) in glacial acetic acid (50 mL).

  • Add the propionamidine hydrochloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 80°C.

  • After the addition is complete, increase the temperature to 100°C and maintain for 5-8 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol.

  • Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve.

  • Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Comparison of Reported and Expected Yields for 5-Bromo-2-substituted Pyrimidines via One-Step Synthesis

CompoundR-GroupStarting MaterialsSolventTemperature (°C)Reaction Time (h)Reported/Expected Yield (%)Reference
5-Bromo-2-methylpyrimidineMethyl2-Bromomalonaldehyde, Acetamidine HClAcetic Acid100543[1]
This compoundEthyl2-Bromomalonaldehyde, Propionamidine HClAcetic Acid1005-8~40-50 (estimated)N/A

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-bromomalonaldehyde, glacial acetic acid, and 3A molecular sieves heat1 Heat to 80°C start->heat1 add_amidine Dropwise addition of propionamidine solution at 80°C heat1->add_amidine prep_amidine Prepare propionamidine HCl solution in glacial acetic acid prep_amidine->add_amidine heat2 Heat to 100°C for 5-8 hours add_amidine->heat2 monitor Monitor by HPLC/TLC heat2->monitor cool Cool to room temperature monitor->cool quench Add water and stir cool->quench filter Filter and wash with ethanol quench->filter extract Dissolve in DCM and 5% NaOH, extract, wash, and dry filter->extract concentrate Concentrate under reduced pressure extract->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end This compound purify->end troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Impure/Inactive Reagents start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Suboptimal Reaction Time start->cause3 cause4 Presence of Moisture start->cause4 solution1 Verify reagent purity (NMR, GC-MS) cause1->solution1 Check solution2 Calibrate thermometer and ensure stable heating cause2->solution2 Verify solution3 Monitor reaction by TLC/HPLC to completion cause3->solution3 Optimize solution4 Use anhydrous solvents and add 3A molecular sieves cause4->solution4 Control

References

Technical Support Center: Purification of Crude 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 5-Bromo-2-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common synthesis methods for 5-bromo-2-substituted pyrimidines may result in impurities such as:

  • Unreacted starting materials: Such as 2-ethylpyrimidine or the brominating agent.

  • Over-brominated species: Formation of di- or poly-brominated pyrimidimes.

  • Isomers: Depending on the reaction conditions, positional isomers of the bromo group might form.

  • Byproducts from side reactions: The specific nature of these depends on the reactants and solvents used. For instance, syntheses starting from 2-hydroxypyrimidine derivatives can have residual hydroxylated compounds.

Q2: What is the general appearance of crude and purified this compound?

A2: Crude this compound is often described as a light yellow to brown solid or oil. After successful purification, it is typically a white to off-white solid.[1]

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of pyrimidine derivatives and identifying impurities.[2] Other useful techniques include Gas Chromatography (GC) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[2][3]

Troubleshooting Purification

Issue 1: Oily Product After Synthesis

If your crude product is an oil rather than a solid, this can present challenges for purification by recrystallization.

  • Recommendation: Column chromatography is the preferred method for purifying oily products. It allows for the separation of the desired compound from both more polar and less polar impurities.

Issue 2: Difficulty in Selecting a Recrystallization Solvent

Choosing the right solvent is crucial for effective purification by recrystallization.

  • Troubleshooting Steps:

    • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature.

    • Single Solvent Systems: For compounds of intermediate polarity like this compound, consider solvents such as ethanol, methanol, or ethyl acetate.

    • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a solvent in which it is poorly soluble (e.g., hexanes, petroleum ether) often yields good results. The compound should be dissolved in the minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity appears.

Issue 3: Poor Separation in Column Chromatography

If you are not achieving good separation of your target compound from impurities on a silica gel column, consider the following:

  • Troubleshooting Steps:

    • Solvent System Optimization: The choice of eluent is critical. For 5-bromo-2-alkylpyrimidines, a gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. A common system is a gradient of ethyl acetate in hexanes or petroleum ether.[4]

    • Thin Layer Chromatography (TLC) First: Before running a column, use TLC to determine the optimal solvent system. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4.

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to achieve a narrow band, which leads to better separation.

    • Column Packing: A well-packed column without any air bubbles or cracks is essential for good separation.

Purification Protocols

Recrystallization

Recrystallization is a suitable method if the crude product is a solid and contains a moderate level of impurities.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol or MethanolOften effective for polar compounds.[5]
Ethyl Acetate / HexanesA common mixed-solvent system for compounds of intermediate polarity.[5]
Dichloromethane / HexanesAnother effective mixed-solvent system.

Experimental Protocol (Mixed Solvent System):

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add hexanes to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique that can be used for both solid and oily crude products, and is particularly effective for separating complex mixtures of impurities.

Recommended Conditions:

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes or Petroleum Ether (e.g., 0% to 10% Ethyl Acetate)

Experimental Protocol:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the low-polarity mobile phase, gradually increasing the percentage of the more polar solvent (ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Analysis Data

The following table provides an example of how to present purity data, which should be determined experimentally using a suitable analytical method like HPLC.

Purification MethodInitial Purity (Crude)Final PurityYield
Recrystallization (Ethanol)~85%>98%~70-80%
Column Chromatography~85%>99%~60-75%

Note: The values in this table are illustrative and based on typical outcomes for similar compounds. Actual results may vary depending on the nature and amount of impurities in the crude material.

Purification Workflow

PurificationWorkflow Purification Workflow for Crude this compound start Crude this compound assess_purity Assess Purity (e.g., HPLC, TLC) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) check_purity Check Purity of Fractions/Crystals recrystallize->check_purity column_chrom->check_purity pure_product Pure this compound check_purity->pure_product Purity >98% troubleshoot Troubleshoot Separation check_purity->troubleshoot Purity <98% troubleshoot->column_chrom

Caption: Decision workflow for selecting a suitable purification method.

References

Identifying and minimizing byproducts in 5-Bromo-2-ethylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethylpyrimidine. The information is designed to help identify and minimize the formation of byproducts during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: I am observing a significant amount of unreacted 2-ethylpyrimidine in my reaction mixture by TLC/GC-MS analysis. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion of the starting material, 2-ethylpyrimidine, is a common issue that can often be resolved by optimizing the reaction conditions. The primary causes include insufficient brominating agent, inadequate reaction time or temperature, and poor quality of reagents.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that the molar ratio of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) to 2-ethylpyrimidine is appropriate. A slight excess of the brominating agent may be required to drive the reaction to completion.

  • Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider increasing the reaction time or moderately raising the temperature. Be cautious, as excessive heat can lead to the formation of other byproducts.[1]

  • Check Reagent Quality: Impurities in the starting materials or solvents can inhibit the reaction. Ensure that 2-ethylpyrimidine is pure and the brominating agent has not decomposed. Use of freshly opened or purified reagents is recommended.

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate. Common solvents for bromination include halogenated solvents (like dichloromethane or chloroform) and polar aprotic solvents (like acetonitrile or DMF).[1] Ensure the chosen solvent is anhydrous if required by the specific protocol.

Question 2: My final product is contaminated with a significant amount of a di-brominated byproduct. How can I identify it and prevent its formation?

Answer:

The formation of di-brominated species, likely 5,X-dibromo-2-ethylpyrimidine, is a result of over-bromination. This occurs when the desired product reacts further with the brominating agent.

Identification:

The di-brominated byproduct will have a higher molecular weight than the desired product, which can be confirmed by GC-MS analysis. In ¹H NMR, the number of aromatic protons will be reduced compared to the mono-brominated product.

Minimization Strategies:

  • Control Stoichiometry: The most critical factor is the amount of brominating agent used. Use a molar equivalent or only a slight excess of the brominating agent relative to the 2-ethylpyrimidine.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase the selectivity of the reaction.

  • Reaction Monitoring: Closely monitor the consumption of the starting material by TLC or GC. Once the starting material is consumed, quench the reaction immediately to prevent further bromination of the product.

Question 3: After purification, I still have an impurity with a similar polarity to my product, making separation difficult. What could this be and what purification strategies can I employ?

Answer:

An impurity with similar polarity could be an isomer of the desired product, for example, 4-bromo-2-ethylpyrimidine or 6-bromo-2-ethylpyrimidine, formed due to non-regioselective bromination. The pyrimidine ring has multiple positions susceptible to electrophilic attack, and while the 5-position is generally favored, other isomers can form under certain conditions.

Identification:

Careful analysis of ¹H and ¹³C NMR spectra can help identify isomeric impurities. The coupling patterns and chemical shifts of the pyrimidine ring protons will differ for each isomer.

Minimization and Purification:

  • Reaction Conditions: The regioselectivity of the bromination can be influenced by the choice of brominating agent and solvent. Using a bulky brominating agent or a specific solvent system can sometimes improve selectivity.

  • Purification Techniques:

    • Column Chromatography: If standard column chromatography is not providing adequate separation, try using a different solvent system (eluent) with varying polarities, or consider using a high-performance flash chromatography system with a high-resolution column.

    • Recrystallization: This can be a very effective method for removing isomeric impurities if a suitable solvent or solvent mixture can be found. Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate closely related isomers.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the synthesis of this compound?

Based on the general principles of electrophilic aromatic substitution on pyrimidine rings, the most common byproducts are:

  • Unreacted 2-ethylpyrimidine: Incomplete reaction.

  • Di-brominated pyrimidines: Such as 5,X-dibromo-2-ethylpyrimidine, resulting from over-bromination. The second bromine atom could potentially add to the 4 or 6 position.

  • Isomeric mono-brominated pyrimidines: Such as 4-bromo-2-ethylpyrimidine or 6-bromo-2-ethylpyrimidine, arising from a lack of complete regioselectivity.

What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and byproducts by their mass-to-charge ratio and fragmentation patterns, and to assess purity.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct NameChemical StructureLikely CauseIdentification Method
Unreacted 2-ethylpyrimidineC₆H₈N₂Incomplete reactionGC-MS, NMR
5,X-Dibromo-2-ethylpyrimidineC₆H₆Br₂N₂Over-brominationGC-MS, NMR
Isomeric Mono-bromopyrimidinesC₆H₇BrN₂Lack of regioselectivityGC-MS, NMR

Table 2: Impact of Reaction Parameters on Byproduct Formation

ParameterChangeExpected Impact on this compound YieldExpected Impact on Byproduct Formation
Temperature IncreaseMay increase reaction rate, but can decrease selectivityIncreased risk of di-bromination and isomeric byproducts
DecreaseMay decrease reaction rateImproved selectivity, reduced byproduct formation
Brominating Agent Stoichiometry Increase (Excess)May drive reaction to completion, but can lead to over-brominationSignificant increase in di-brominated byproducts
Decrease (Sub-stoichiometric)Incomplete reactionHigh levels of unreacted starting material
Rate of Addition of Brominating Agent Rapid AdditionMay lead to localized high concentrations of brominating agentIncreased risk of over-bromination
Slow (Dropwise) AdditionBetter control over the reactionMinimized formation of di-brominated byproducts

Experimental Protocols

Key Experiment: Synthesis of this compound via Direct Bromination

This protocol is a general guideline and may require optimization based on laboratory conditions and specific reagents.

Materials:

  • 2-ethylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylpyrimidine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Reaction Complete: Analyze Crude Product check_purity Acceptable Purity? start->check_purity end Product Meets Specifications check_purity->end Yes identify_byproduct Identify Major Byproduct(s) (GC-MS, NMR) check_purity->identify_byproduct No unreacted_sm Unreacted Starting Material? identify_byproduct->unreacted_sm over_bromination Di-brominated Species? unreacted_sm->over_bromination No adjust_stoichiometry Adjust Stoichiometry: - Increase Brominating Agent unreacted_sm->adjust_stoichiometry Yes isomer Isomeric Impurity? over_bromination->isomer No control_stoichiometry Control Stoichiometry: - Use 1.0-1.05 eq. Brominating Agent over_bromination->control_stoichiometry Yes optimize_purification Optimize Purification: - Different Eluent System - Recrystallization - Preparative HPLC isomer->optimize_purification Yes increase_time_temp Increase Reaction Time/Temp rerun Re-run Reaction with Optimized Conditions adjust_stoichiometry->rerun increase_time_temp->rerun slow_addition Slow Addition of Brominating Agent control_stoichiometry->rerun lower_temp Lower Reaction Temperature slow_addition->rerun lower_temp->rerun

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Reaction_Pathway Generalized Reaction Pathway and Byproduct Formation cluster_main Main Reaction cluster_side Side Reactions start 2-Ethylpyrimidine product This compound start->product + Brominating Agent (e.g., NBS) isomer Isomeric Byproducts (e.g., 4-Bromo-2-ethylpyrimidine) start->isomer Non-regioselective Attack over_bromination 5,X-Dibromo-2-ethylpyrimidine product->over_bromination + Excess Brominating Agent

Caption: Potential reaction pathways leading to desired product and byproducts.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium catalyst loading for cross-coupling reactions involving bromopyrimidines. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the synthesis of pyrimidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for cross-coupling reactions with bromopyrimidines?

A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[1] For challenging substrates like bromopyrimidines, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[1] Subsequent optimization studies can then be performed to minimize the catalyst loading, which is crucial for cost-effectiveness and reducing residual palladium in the final product.[1]

Q2: Why are cross-coupling reactions with bromopyrimidines often challenging?

The primary challenge arises from the nitrogen atoms within the pyrimidine ring. These nitrogen atoms can act as coordinating ligands for the palladium catalyst, leading to catalyst deactivation or altered reactivity.[2] This coordination can inhibit the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Q3: How do I select the appropriate palladium catalyst and ligand for my bromopyrimidine substrate?

There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partner. However, for challenging heteroaryl halides like bromopyrimidines, catalysts featuring bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[1][2] These ligands can promote the oxidative addition step and stabilize the active catalytic species.[1] Buchwald-type palladacycle precatalysts are also excellent options as they often exhibit greater stability and provide sustained catalytic activity.[1]

Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?

The base plays a critical role in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the organoboron species in a Suzuki-Miyaura coupling) and to neutralize the acid generated during the reaction. The strength and solubility of the base can significantly impact the reaction's outcome.[1] For Suzuki reactions with bromopyrimidines, common bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[3]

Q5: Why is it crucial to perform these reactions under an inert atmosphere?

Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Exposure to oxygen can lead to the oxidation of the catalyst, rendering it inactive. Therefore, it is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents and reagents to remove dissolved oxygen.[1]

Troubleshooting Guides

Encountering issues such as low yield or incomplete conversion is common. The following table provides a guide to troubleshooting common problems in palladium-catalyzed cross-coupling reactions with bromopyrimidines.

Problem Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have degraded.Use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[4]
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring are coordinating to the palladium center, deactivating the catalyst.[2]Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center and promote the desired catalytic cycle.[2]
Inappropriate Base or Solvent: The chosen base may not be strong enough or soluble enough to effectively promote the reaction. The solvent may not be optimal for the specific reaction.Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[5] Common solvents for these reactions include dioxane, toluene, and DMF, often with a co-solvent like water for Suzuki couplings.[3]
Low Reactivity of Bromopyrimidine: The electronic properties of the bromopyrimidine may hinder the oxidative addition step.Increase the reaction temperature or consider using a more active catalyst system. In some cases, switching to a more reactive starting material (e.g., an iodopyrimidine) may be necessary if feasible.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions).[6]Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed reagents and solvents.[6]
Suboptimal Reaction Conditions: Incorrect stoichiometry or temperature can lead to the formation of byproducts.Carefully control the stoichiometry of the reactants and optimize the reaction temperature.
Incomplete Conversion Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[7]
Reaction Time Too Short: The reaction may not have had enough time to reach completion.Monitor the reaction progress over a longer period using techniques like TLC, GC-MS, or LC-MS.

Quantitative Data Summary

The following table summarizes typical reaction conditions and catalyst loadings for various palladium-catalyzed cross-coupling reactions with bromopyrimidines. Note that these are starting points, and optimization is often necessary for specific substrates.

Reaction Type Palladium Precursor Ligand Typical Catalyst Loading (mol%) Base Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 5K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 120[7]
Heck Pd(OAc)₂P(o-tol)₃, PPh₃1 - 5Et₃N, K₂CO₃DMF, Acetonitrile80 - 140[7]
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhos1 - 5NaOtBu, LHMDSToluene, Dioxane80 - 110[1]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃, P(t-Bu)₃1 - 5Et₃N, DIPEATHF, DMFRoom Temp - 100[7]

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.

1. Suzuki-Miyaura Coupling Protocol:

  • To a dry Schlenk flask, add the bromopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).[3]

  • Add the bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Catalyst Loading start Start: Define Bromopyrimidine and Coupling Partner initial_screen Initial Screen: - Pd Precursor (2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K3PO4) - Solvent (Dioxane/H2O) - Temp (100°C) start->initial_screen monitor_reaction Monitor Reaction Progress (TLC, LC-MS) initial_screen->monitor_reaction analyze_results Analyze Results: Yield and Purity monitor_reaction->analyze_results low_yield Low Yield or Incomplete Conversion? analyze_results->low_yield optimize_conditions Optimize Conditions: - Screen Ligands - Screen Bases - Vary Temperature low_yield->optimize_conditions Yes lower_loading Systematically Lower Catalyst Loading (e.g., 1%, 0.5%, 0.1%) low_yield->lower_loading No (High Yield) optimize_conditions->monitor_reaction lower_loading->monitor_reaction successful_optimization Successful Optimization: Low Catalyst Loading with High Yield lower_loading->successful_optimization Yield Remains High end End: Optimized Protocol successful_optimization->end

Caption: A generalized experimental workflow for optimizing catalyst loading.

troubleshooting_flowchart Troubleshooting Common Issues in Bromopyrimidine Cross-Coupling start Low or No Product Formation check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes use_fresh_catalyst Use Fresh Catalyst/Ligand Ensure Inert Atmosphere check_catalyst->use_fresh_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_conditions->change_ligand No (Possible Inhibition) use_pure_reagents Use High-Purity, Anhydrous Reagents Degas Solvents Thoroughly check_reagents->use_pure_reagents No end Re-run Optimized Reaction check_reagents->end Yes use_fresh_catalyst->end screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) change_ligand->screen_bases vary_temp_solvent Vary Temperature and Solvent screen_bases->vary_temp_solvent vary_temp_solvent->end use_pure_reagents->end catalytic_cycle Generalized Catalytic Cycle for Cross-Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)(X)Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)(R')Ln transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents R-X + R'-M reagents->oxidative_addition

References

Post-reaction workup and isolation of 5-Bromo-2-ethylpyrimidine products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the post-reaction workup and isolation of 5-Bromo-2-ethylpyrimidine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure after synthesizing this compound?

A typical post-reaction workup involves an aqueous extraction to remove inorganic salts and water-soluble impurities. The general steps are:

  • Quenching: The reaction is first cooled to room temperature and then carefully quenched, often by adding water or a saturated aqueous solution like ammonium chloride (NH₄Cl).

  • Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).[1][2]

  • Washing: The combined organic layers are washed sequentially with dilute acid (e.g., HCl) or base (e.g., NaHCO₃) to remove basic or acidic impurities, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.[1][3]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][4]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Q2: My crude product is an oil/dark solid. What are the next steps for purification?

For impure products, purification is essential. The two most common methods are:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate), is used to elute the compounds.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. The pure product should crystallize out, leaving impurities dissolved in the solvent.[5] For pyrimidine derivatives, solvent systems like ethyl acetate/n-heptane have been used.[4]

Q3: I'm observing a low yield after workup. What are the potential causes?

Low yield can stem from several issues during the reaction or workup:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1][6]

  • Product Loss During Extraction: The product might have some solubility in the aqueous layer. Performing multiple extractions (e.g., 3 times) with the organic solvent can improve recovery. If the product is basic, ensure the aqueous layer is not acidic during extraction, and vice-versa.

  • Emulsion Formation: An emulsion between the organic and aqueous layers during extraction can trap the product. Adding brine can often help break the emulsion.[3]

  • Degradation: The product may be unstable under the workup conditions (e.g., strong acid or base). Ensure the washing steps are appropriate for the product's stability.

Q4: What are common impurities, and how can I remove them?

Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.

  • Unreacted Starting Materials: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[6] If starting materials persist, they can often be separated by column chromatography.

  • Catalyst Residues: If a palladium catalyst was used (e.g., in a cross-coupling reaction to synthesize a precursor), specific workup steps may be needed for its removal.[1]

  • Byproducts: The formation of byproducts often requires adjusting reaction conditions.[6][7] Purification via column chromatography is typically the most effective way to remove them from the final product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of salts or surfactants.- Fine particulate matter at the interface.- Add saturated brine (NaCl solution) to the separatory funnel.[3]- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period without agitation.
Product is a Non-Crystalline Oil - Presence of impurities preventing crystallization.- Product is naturally an oil at room temperature.- Purify via silica gel column chromatography to remove impurities.- Attempt to co-distill with a non-polar solvent like toluene to remove residual solvent impurities.- Confirm the expected physical state of the pure product.
Multiple Spots on TLC of Crude Product - Incomplete reaction.- Formation of side products.- Product degradation.- Use LC-MS to identify the components.- If starting material is present, consider re-running the reaction under more forcing conditions (higher temperature, longer time).- If multiple other spots are present, purify by column chromatography.
Final Product Purity is Low (<95%) - Inefficient purification.- Co-elution of impurities during chromatography.- Re-purify using a shallower solvent gradient in column chromatography.- Attempt recrystallization from a different solvent system.- Consider an alternative purification method like preparative HPLC if necessary.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction vessel to room temperature in an ice bath.

  • Slowly add deionized water to quench the reaction mixture.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layer with saturated aqueous NaHCO₃ solution, followed by saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and wash the solid with fresh ethyl acetate.[1][4]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Silica Gel Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 0% to 10% ethyl acetate in hexane.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The following table presents typical yield and purity data for halogenated pyrimidine syntheses, which can serve as a benchmark for the synthesis of this compound.

Compound Reaction Type Yield (%) Purity (%) Reference
5-Bromo-2-chloropyrimidineChlorination9199.76[4]
5-Bromo-2-chloropyrimidineBromination/Chlorination96.298.4[8]
5-Bromo-2-hydroxypyrimidineBromination80-[4]

Visual Workflows

G cluster_0 Post-Reaction Workup cluster_1 Purification A Reaction Mixture B Quench with Water/Aqueous Soln. A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash Organic Layer (Brine, etc.) C->D E Dry over Na2SO4 D->E F Concentrate in Vacuo E->F G Crude Product F->G H Column Chromatography G->H I Recrystallization G->I J Pure this compound H->J I->J G A Low Yield or Impure Product (Post-Workup) B Analyze Crude by TLC/LC-MS A->B C Problem Identified? B->C D Incomplete Reaction (Starting Material Present) C->D Yes E Multiple Side Products C->E Yes F Product Loss C->F Yes G Solution: - Increase reaction time/temp - Check reagent stoichiometry D->G H Solution: - Optimize reaction conditions - Purify via chromatography E->H I Solution: - Perform multiple extractions - Check pH of aqueous layer - Add brine to break emulsions F->I J Pure Product G->J H->J I->J

References

Proper storage and handling of 5-Bromo-2-ethylpyrimidine to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Bromo-2-ethylpyrimidine to prevent chemical decomposition and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1][2] An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to prevent potential oxidation or reaction with atmospheric moisture.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: When handling this compound, it is crucial to use appropriate PPE to avoid contact. This includes wearing protective gloves, chemical safety goggles, and a lab coat.[3][4] All handling should be performed in a well-ventilated area or, preferably, inside a chemical fume hood.[2][3]

Q3: What are the primary hazards associated with this compound?

A3: Based on data from structurally similar compounds like 5-bromo-2-fluoropyrimidine and 5-bromo-2-chloropyrimidine, this compound is expected to cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[2] Ingestion and inhalation should be strictly avoided.[4]

Q4: Is this compound sensitive to light, air, or moisture?

A4: Yes, halogenated heterocyclic compounds can be sensitive to light.[3] It is recommended to store the compound in a dark place, for example, by using an amber-colored vial or storing it in a cabinet.[1] While specific data on its hygroscopicity is not available, keeping the container tightly sealed in a dry environment is a critical precaution against moisture-induced degradation.[2][4]

Troubleshooting Guide: Decomposition Issues

Q5: My solid this compound has developed a yellow or brownish tint. What does this indicate?

A5: Discoloration is a common visual indicator of chemical decomposition. This change can be caused by exposure to light, air (oxidation), or trace impurities (e.g., acid or base) that catalyze degradation. It is highly recommended to assess the compound's purity before proceeding with any experiment.

Q6: I'm observing unexpected peaks in my NMR or LC-MS analysis of a reaction product. Could the this compound starting material be the source?

A6: Absolutely. If the starting material has degraded, the resulting impurities will be carried through the reaction, leading to unexpected byproducts and analytical peaks. It is good practice to run a quality control check (e.g., NMR, HPLC, or GC) on the starting material if it has been stored for an extended period or if decomposition is suspected.

Q7: My reaction is resulting in a significantly lower yield than expected. Can the quality of this compound be the cause?

A7: Yes, poor starting material quality is a frequent cause of low reaction yields. If the compound has decomposed, the actual molar amount of the desired reactant is lower than calculated, leading to an incomplete reaction. Verifying the purity is the first step in troubleshooting this issue.

Data Presentation

The following table summarizes the recommended storage and handling parameters for this compound, based on information for similar halogenated pyrimidines.

ParameterRecommendationRationale
Storage Temperature Cool environment (e.g., 2-8°C)To slow down potential degradation pathways.[6]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with moisture.[6]
Container Tightly sealed, opaque or amber vialTo protect from air, moisture, and light.[1][2][4]
Handling Location Chemical fume hoodTo avoid inhalation of dust or vapors.[3]
PPE Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • 0.22 µm syringe filters

Instrument Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis at 254 nm or 266 nm[6]

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of acetonitrile in a volumetric flask.

  • From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the mobile phase initial condition mixture (e.g., 90:10 Water:Acetonitrile).

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample.

  • Run the gradient method and collect the data for at least 20 minutes to ensure all components have eluted.

Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the area percentage of the main peak corresponding to this compound.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Peaks other than the main product peak represent impurities or decomposition products.

Visualizations

decomposition_troubleshooting start Observation of Potential Decomposition (e.g., color change, low yield) verify Verify Purity (HPLC, NMR, GC-MS) start->verify decision Purity Acceptable? verify->decision proceed Proceed with Experiment decision->proceed Yes identify_cause Identify Cause of Decomposition decision->identify_cause No storage Improper Storage? (Light/Air/Moisture Exposure) identify_cause->storage contamination Contamination? identify_cause->contamination action Take Corrective Action storage->action contamination->action purify Purify if Feasible (Recrystallization, Chromatography) action->purify discard Discard and Use New Batch action->discard

Caption: Troubleshooting workflow for suspected compound decomposition.

handling_workflow receive 1. Receive Compound inspect 2. Inspect Container Seal and Integrity receive->inspect store 3. Store Appropriately (Cool, Dark, Dry, Inert Gas) inspect->store use 4. Handle in Fume Hood with Correct PPE store->use seal 5. Tightly Reseal Container Immediately After Use use->seal dispose 6. Dispose of Waste According to Regulations seal->dispose

Caption: Recommended workflow for handling this compound.

References

Troubleshooting guide for low conversion in pyrimidine Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in pyrimidine Suzuki coupling reactions. The content is structured in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrimidine Suzuki coupling reaction has a low yield. Where should I begin troubleshooting?

A1: Low conversion can stem from several factors. A systematic approach is crucial. Start by verifying the quality and purity of your starting materials, particularly the boronic acid or ester, as they can degrade upon storage. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[1] If these preliminary checks do not resolve the issue, proceed with a systematic optimization of the reaction parameters as outlined in the workflow below.

start Low Conversion Observed reagents Step 1: Verify Reagent Quality - Purity of Halopyrimidine - Stability of Boronic Acid/Ester - Dryness of Solvents start->reagents setup Step 2: Check Reaction Setup - Effective Degassing (Ar/N2) - Anhydrous Conditions (if required) - Proper Sealing reagents->setup optimization Step 3: Systematic Optimization setup->optimization catalyst Catalyst & Ligand optimization->catalyst No Improvement base Base optimization->base No Improvement solvent Solvent optimization->solvent No Improvement temp Temperature & Time optimization->temp No Improvement success Improved Yield catalyst->success base->success solvent->success temp->success

Caption: General troubleshooting workflow for low-yield Suzuki reactions.

Q2: I suspect my catalyst is inactive or suboptimal. Which palladium catalyst and ligand should I use?

A2: The choice of catalyst and ligand is critical, especially for less reactive pyrimidine chlorides. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often require more robust systems.[2][3] For electron-deficient pyrimidines or sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often necessary to promote the oxidative addition step and prevent catalyst deactivation.[3][4][5]

If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. The efficiency of this reduction can be solvent-dependent.[2]

Table 1: Comparison of Palladium Catalysts on a Model Reaction (Reaction: 2,4-dichloropyrimidine with phenylboronic acid)[2]

Catalyst SystemLigandSolventYield (%)
Pd(PPh₃)₄ (Internal)1,4-Dioxane71
Pd(OAc)₂2 PPh₃1,4-Dioxane55
PdCl₂(dppf)(Internal)1,4-Dioxane43
Pd₂(dba)₃2 PPh₃1,4-Dioxane21

Experimental Protocol: Catalyst Screening

  • To a series of oven-dried reaction vials, add the pyrimidine halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • To each vial, add a different palladium catalyst/ligand system (2-5 mol%).

  • Seal the vials, then evacuate and backfill with Argon or Nitrogen (repeat 3 times).

  • Add the degassed solvent via syringe to a concentration of 0.1-0.5 M.

  • Stir the reactions at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours).

  • Monitor progress by TLC or LC-MS to compare catalyst performance.

Q3: My reaction is showing significant protodeboronation. How can I prevent my boronic acid from decomposing?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes the boronic acid and lowers the yield.[6] Heteroaryl boronic acids, particularly 2- and 4-pyrimidinylboronic acids, are highly susceptible to this decomposition pathway.[5]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids and are less prone to hydrolysis and protodeboronation.[5][7][8]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate decomposition.[6] Using an anhydrous solvent with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective for difficult couplings.[3]

  • Minimize Reaction Time: Higher temperatures and more active catalysts can shorten reaction times, giving the boronic acid less opportunity to decompose. Microwave-assisted synthesis can be particularly effective.[2][9]

  • Use a "Slow-Release" Strategy: Employing a protected boronic acid derivative that slowly releases the active reagent can maintain a low, steady concentration, mitigating degradation.[6]

Table 2: Relative Stability of Boronic Acid Derivatives

Boron ReagentGeneral StabilityKey Advantage
Boronic Acid (R-B(OH)₂)LowCommercially available
Pinacol Boronate Ester High Good balance of stability and reactivity [7][10]
MIDA Boronate EsterVery HighExtremely stable to chromatography; requires deprotection[5]
OrganotrifluoroborateHighStable solid; requires fluoride source for activation[8]
Q4: What are the optimal solvent and base combinations for pyrimidine Suzuki couplings?

A4: The solvent and base work in concert to facilitate the catalytic cycle, particularly the crucial transmetalation step. There is no single "best" combination, as the optimal choice depends on the specific substrates.[2][3]

  • Solvents: Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in a mixture with water, are commonly used.[2][11] The water helps dissolve the inorganic base. For some systems, alcoholic solvent mixtures (e.g., ethanol/toluene/water) can significantly enhance reactivity, allowing for lower reaction temperatures.[12]

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate species. Common choices include K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings involving less reactive chlorides or hindered substrates.[3][11]

Table 3: Effect of Solvent and Base on a Model Suzuki Coupling [2][11]

SolventBaseYield (%)
1,4-Dioxane / H₂O (2:1) K₂CO₃ 80
THF / H₂O (1:1)K₂CO₃72
DMFK₂CO₃65
IsopropanolK₂CO₃59
1,4-DioxaneK₃PO₄Good to Excellent
Toluene / EtOH / H₂OK₂CO₃Good

Experimental Protocol: Solvent and Base Optimization

  • Set up an array of identical reactions as described in the catalyst screening protocol.

  • Keep the pyrimidine halide, boronic acid, and catalyst system constant.

  • In each reaction vessel, vary either the solvent system or the base.

  • Run the reactions under identical temperature and time conditions.

  • Analyze the outcomes to identify the most effective combination for your specific substrates.

Q5: Why is my coupling with a 2- or 4-pyrimidinylboronic acid failing?

A5: Couplings involving 2- and 4-pyrimidinylboronic acids are notoriously difficult due to the proximity of the nitrogen atoms to the boronic acid group. This is analogous to the well-documented "2-pyridyl problem".[5] The lone pair of electrons on the ring nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This prevents the catalytic cycle from proceeding efficiently.[5]

cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition Deactivated Deactivated Pd Complex Pd0->Deactivated Coordination/Inhibition PdII_R_Ar R-Pd(II)L₂-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Product) PdII_R_Ar->Product RX R-X (Halopyrimidine) RX->Pd0 ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->PdII_RX Base Base Base->PdII_RX

References

Step-by-step protocol for purifying 5-Bromo-2-ethylpyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 5-Bromo-2-ethylpyrimidine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: The most frequently used stationary phase for the column chromatography of pyrimidine derivatives is silica gel (typically 230-400 mesh).[1][2] Alumina can be considered as an alternative if the compound shows instability on silica gel or if different selectivity is required.[3][4]

Q2: How do I determine the best mobile phase (eluent) for the separation? A2: The optimal mobile phase should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1] A common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The ideal eluent composition should provide a retention factor (Rf) value of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[1]

Q3: My compound is basic and shows peak tailing on the TLC plate and column. How can I fix this? A3: Peak tailing of basic compounds on silica gel is common due to interaction with acidic silanol groups. To mitigate this, add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine, to the mobile phase (typically 0.5-1% v/v).[3][5] This neutralizes the acidic sites on the silica, leading to improved peak shape.

Q4: What is the difference between "wet loading" and "dry loading" a sample onto the column? A4: "Wet loading" involves dissolving the crude sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[6] "Dry loading" involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then adding this powder to the top of the packed column.[1][6] Dry loading is often preferred for samples that are not very soluble in the eluent, as it can lead to better separation and sharper bands.[6]

Q5: What are the primary safety concerns when handling this compound? A5: Based on safety data for similar brominated pyrimidines, the compound may cause skin and serious eye irritation.[7][8][9] It is essential to handle the chemical in a well-ventilated area or a chemical fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10] Avoid inhalation of dust or vapors and ingestion.[7]

Experimental Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Eluent 2. Prepare Eluent (e.g., Hexane/EtOAc) TLC->Eluent Column 3. Pack Column (Silica Gel Slurry) Eluent->Column Load 5. Load Sample onto Column Column->Load Sample 4. Prepare Sample (Dry or Wet Loading) Sample->Load Elute 6. Elute Compound (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

G start Problem Encountered prob1 Poor or No Separation start->prob1 Issue? prob2 Compound Not Eluting start->prob2 Issue? prob3 Tailing Bands / Peaks start->prob3 Issue? sol1a Optimize eluent via TLC (Rf should be 0.2-0.3) prob1->sol1a Wrong Eluent? sol1b Repack column carefully (avoid air bubbles/cracks) prob1->sol1b Bad Packing? sol1c Reduce sample load (avoid overloading) prob1->sol1c Overloaded? sol2a Increase eluent polarity (gradient elution) prob2->sol2a Polarity Too Low? sol2b Check for decomposition on a TLC plate prob2->sol2b Unstable Compound? sol2c Concentrate fractions to detect dilute product prob2->sol2c Too Dilute? sol3 Add modifier to eluent: - Triethylamine (1%) for bases - Acetic Acid (1%) for acids prob3->sol3

Caption: Decision tree for troubleshooting column chromatography issues.

Data Presentation

Table 1: Recommended Parameters for Column Chromatography

Parameter Recommended Specification Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard, cost-effective stationary phase for normal-phase chromatography of pyrimidine derivatives.[5]
Mobile Phase Hexanes/Ethyl Acetate A common, effective solvent system for compounds of moderate polarity.[3]
Mobile Phase Modifier 1% Triethylamine (v/v) Crucial for preventing peak tailing by neutralizing acidic sites on the silica gel, as pyrimidines are basic.[3][5]
TLC Analysis (Rf) ~0.2 - 0.3 in the chosen eluent An Rf in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume, allowing for good separation.[1]
Sample Loading Dry Loading (adsorbed on silica) Often provides sharper bands and better separation, especially for samples with limited solubility in the eluent.[6]

| Elution Mode | Isocratic or Step-Gradient | Isocratic elution is sufficient if impurities are well-separated. A step-gradient (increasing polarity) can be used for more complex mixtures.[3][5] |

Troubleshooting Guide

Table 2: Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots - Incorrect mobile phase composition.- Column was overloaded with crude material.- Column was packed improperly (air bubbles, cracks). - Re-evaluate and optimize the mobile phase using TLC.[1]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform, stable bed.[11]
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar. - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[3]
Compound Does Not Elute or Elutes Very Slowly (Low Rf) - Mobile phase is not polar enough.- Compound may have decomposed on the silica gel. - Gradually increase the polarity of the mobile phase (gradient elution).[3]- Test the stability of your compound on a silica TLC plate before running the column.[4]
Streaking or Tailing of Compound Bands - The compound is interacting with acidic sites on the silica gel.- The sample was dissolved in a solvent much stronger than the mobile phase. - Add 0.5-1% triethylamine to the mobile phase to neutralize acidic sites.[3]- Dissolve the sample in the mobile phase or use the dry loading technique.[12]
Cracks or Channels in the Silica Bed - The column ran dry at some point.- The silica bed was disturbed when adding solvent or the sample. - Always keep the solvent level above the top of the silica bed.- Add a thin layer of sand on top of the silica to prevent disturbance.[1][2]

| High Back Pressure | - Column frit is clogged.- Sample contains insoluble particulates. | - Filter the crude sample solution before loading it onto the column.[13]- Ensure all solvents are filtered and degassed.[11] |

Experimental Protocol: Purifying this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)[1]

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (Et3N)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp (254 nm)

  • Cotton or glass wool, and sand

  • Fraction collection tubes/flasks

  • Rotary evaporator

2. Step-by-Step Procedure

Step 1: TLC Analysis to Determine Eluent

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop several plates in chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20 v/v), each containing 1% triethylamine.[5]

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase is the one that gives the this compound spot an Rf value of approximately 0.2-0.3 and shows the best separation from all impurities.[1]

Step 2: Column Packing

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer (approx. 1 cm) of sand.[1][2]

  • Prepare a slurry by mixing the required amount of silica gel (approx. 40-50 g of silica per 1 g of crude product) with the chosen mobile phase.[1]

  • Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[1]

  • Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance.[1]

Step 3: Sample Loading (Dry Method Recommended)

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane in a round-bottom flask.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.[1]

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin elution, maintaining a steady flow rate.

  • Collect the eluent in a series of labeled test tubes or flasks (e.g., 15-20 mL fractions).[1]

  • If impurities are close to the product spot on the TLC, consider using a step-gradient, starting with a lower polarity eluent and gradually increasing the percentage of ethyl acetate.[3]

Step 5: Monitoring and Product Isolation

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions that contain only the pure this compound into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final mass and characterize the product for purity (e.g., by HPLC, NMR).[14]

References

Technical Support Center: High-Purity Pyrimidine Compounds via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for obtaining high-purity pyrimidine compounds through recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of pyrimidine compounds and offers systematic solutions.

Problem Potential Cause Solution
No Crystals Form After Cooling The solution is not supersaturated (too dilute).Reheat the solution to evaporate some solvent, thereby increasing the concentration, and then allow it to cool slowly again. If this fails, the solvent can be removed completely by rotary evaporation to recover the crude solid for another attempt.[1]
Inappropriate solvent selection (compound is too soluble at low temperatures).Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] Experiment with different solvents or solvent mixtures.
Inhibition of nucleation.Induce crystallization by gently scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1] Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.[1] Another method is to dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then reintroduce the rod into the solution.[1]
"Oiling Out" - Formation of an Oil Instead of Crystals The compound is too soluble in the chosen solvent.Use a less "good" solvent where the compound has lower solubility.[1] Solvents with functional groups similar to the compound often lead to high solubility, so consider alternatives.[1]
Cooling the solution too rapidly.Allow the solution to cool more slowly. Placing an inverted beaker over the flask can create an insulating atmosphere to slow down the cooling process.[1]
Presence of significant impurities.High levels of impurities can lower the melting point of the mixture, leading to oiling out. Consider a pre-purification step, such as column chromatography, before recrystallization.[1]
The solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and then allow it to cool more slowly.[1]
Rapid Precipitation of Fine, Needle-Like, or Amorphous Solid Cooling the solution too quickly.Allow the solution to cool slowly to room temperature on a benchtop, possibly insulated with glass wool or paper towels, before moving it to an ice bath.[3]
The solution is overly concentrated.Reheat the solution and add a small amount of extra solvent to slightly decrease the concentration.[1] This will keep the compound in solution longer during cooling, promoting slower and more controlled crystal formation.[1]
Low Yield of Recovered Crystals Using an excessive amount of solvent.A large volume of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[3] Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature crystallization during hot filtration.To prevent the product from crystallizing on the filter paper, pre-heat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my pyrimidine compound?

A1: The ideal solvent is one in which your pyrimidine compound is highly soluble at high temperatures and has low solubility at room temperature or below.[1][2] You can determine a suitable solvent through small-scale solubility tests with various candidates. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures such as hexane/acetone or hexane/THF.[1]

Q2: My pyrimidine compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A2: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[1][4] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or pentane). Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.[1][4]

Q3: How does the rate of cooling affect the quality of the crystals?

A3: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally leads to the formation of larger, higher-quality crystals because it allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[1] Rapid cooling can trap impurities within the crystal structure and often results in the formation of smaller, less pure crystals.[3]

Q4: What should I do if my recrystallization results in a poor yield?

A4: A low yield can be due to several factors. Using too much solvent is a common cause, as a significant amount of your compound will remain in the mother liquor.[3] To check for this, you can evaporate the mother liquor to see if a substantial amount of solid remains. If so, you can attempt to recover it. Also, ensure you are using the minimum amount of hot solvent required for dissolution. Premature crystallization during hot filtration can also lead to product loss.

Q5: How can I assess the purity of my recrystallized pyrimidine compound?

A5: A common and effective method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities tend to broaden and depress the melting point range. High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying the purity of your compound by separating it from any remaining impurities.[5][6]

Quantitative Data

The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide solubility data for illustrative pyrimidine derivatives in various organic solvents at different temperatures.

Table 1: Solubility of Pyrimidine in Water

Temperature (°C)Solubility (g/L)
20~41

Data sourced from publicly available information.[7]

Table 2: Qualitative Solubility of Pyrimidine Derivatives

SolventSolubility
Alcohols (e.g., Ethanol, Methanol)High
EtherHigh
Aromatic HydrocarbonsHigh
N,N-Dimethylformamide (DMF)High
ChloroformVaries
Tetrahydrofuran (THF)Varies
1,4-DioxaneVaries
Ethyl AcetateVaries

General solubility trends for pyrimidine and its derivatives.[2][7][8]

Table 3: Purity and Yield Data for Recrystallized Compounds (Illustrative)

CompoundRecrystallization Solvent/MethodPurity (%)Yield (%)Reference
PYX (a high-energy compound)NMP–n-hexane99.37Not Specified[5]
Pyrido[2,3-d]pyrimidine DerivativeEthanol>95 (implied)Not Specified[9]
DihydropyrimidinoneEthanol>90 (implied)>90[10]

Note: Purity and yield are highly dependent on the specific compound, the nature and amount of impurities, and the precise experimental conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Through preliminary solubility tests, identify a single solvent that dissolves the pyrimidine compound when hot but not when cold.

  • Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the compound is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[2]

  • Drying: Dry the purified crystals, for instance, under a vacuum, to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Solvent System Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the pyrimidine compound at all temperatures (the "good" solvent), while the other should not dissolve the compound at any temperature (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.

Mandatory Visualizations

The Role of High-Purity Pyrimidine Inhibitors in the Bcr-Abl Signaling Pathway

High-purity pyrimidine compounds are crucial in drug development, particularly as kinase inhibitors. In Chronic Myelogenous Leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cancer cell proliferation and survival. Pyrimidine-based inhibitors can target this pathway. The purity of these compounds is paramount, as impurities can lead to unforeseen side effects or reduced efficacy.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Src_Kinases Src Family Kinases (e.g., Hck, Lyn) BCR_ABL->Src_Kinases STAT5 STAT5 Src_Kinases->STAT5 Ras_Erk Ras/Erk Pathway Src_Kinases->Ras_Erk Proliferation Cell Proliferation & Survival STAT5->Proliferation Ras_Erk->Proliferation Apoptosis Apoptosis Inhibitor Pyrimidine Inhibitor Inhibitor->Src_Kinases Inhibition Inhibitor->Apoptosis Induction

Caption: Bcr-Abl signaling pathway and the inhibitory action of pyrimidine compounds.

Experimental Workflow for Recrystallization

The following diagram illustrates the logical steps involved in a typical recrystallization experiment, including common troubleshooting loops.

Recrystallization_Workflow Start Crude Pyrimidine Compound Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolate Crystals (Vacuum Filtration) Crystal_Formation->Isolation Yes Troubleshoot_No_Crystals Troubleshoot: No Crystals Crystal_Formation->Troubleshoot_No_Crystals No Troubleshoot_Oiling_Out Troubleshoot: Oiling Out Crystal_Formation->Troubleshoot_Oiling_Out Oil Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Pure_Product High-Purity Pyrimidine Drying->Pure_Product Troubleshoot_No_Crystals->Solvent_Selection Change Solvent/ Concentrate Troubleshoot_Oiling_Out->Cooling Slower Cooling/ Dilute

Caption: A logical workflow for troubleshooting common crystallization failures.

References

Overcoming challenges in the multi-step synthesis of complex pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of complex pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Core Pyrimidine Ring Synthesis (Biginelli & Pinner Reactions)

Question 1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

Answer: Low yields in the Biginelli reaction are a frequent challenge. The primary culprits are often related to catalyst inefficiency, suboptimal reaction conditions, or the formation of side products.

Troubleshooting Steps:

  • Catalyst Choice and Activity: The classic Brønsted acid catalysts (e.g., HCl) can be effective, but often require harsh conditions. Consider using Lewis acids like FeCl₃, ZnCl₂, or lanthanide triflates, which can offer milder reaction conditions and improved yields.[1] Ensure your catalyst is active; if you are using a reusable catalyst, it may need regeneration.[1][2]

  • Reaction Temperature and Time: The reaction may necessitate longer reaction times or a moderate increase in temperature to proceed to completion.[2] However, excessively high temperatures can promote the formation of a Hantzsch-type 1,4-dihydropyridine byproduct, which is a common fluorescent yellow impurity.[2] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions can lead to better outcomes for specific substrates.[1]

  • Reagent Purity: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[3]

Question 2: I'm observing a significant amount of unreacted starting materials in my Pinner reaction for pyrimidine synthesis. What should I investigate?

Answer: The Pinner reaction is highly sensitive to reaction conditions. Incomplete conversion often points to issues with reaction setup or reagent quality.

Troubleshooting Steps:

  • Anhydrous Conditions: The Pinner reaction is extremely sensitive to moisture. The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the desired pyrimidine.[2] Ensure all glassware is flame-dried and reagents and solvents are strictly anhydrous.

  • Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures (e.g., 0 °C) during the initial stages to prevent decomposition or rearrangement of the imidate salt into N-alkyl amides.[4]

  • Acid Catalyst: The reaction is acid-catalyzed, typically using dry hydrogen chloride gas bubbled through the reaction mixture. Ensure a sufficient amount of acid is present to facilitate the reaction.

  • Base Selection for Cyclization: The subsequent cyclization step to form the pyrimidine ring requires a base. The choice and stoichiometry of the base (e.g., sodium ethoxide) are critical to promote cyclization while minimizing side reactions.[2]

Question 3: My crude product from the Biginelli reaction is difficult to purify due to a persistent impurity. What could it be and how do I get rid of it?

Answer: A common and troublesome byproduct in the Biginelli reaction is the Hantzsch-type 1,4-dihydropyridine, which arises from a competing reaction pathway.[2] This byproduct is often highly fluorescent.

Mitigation Strategies:

  • Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[2]

  • Chromatography: If the byproduct has already formed, purification can be achieved through column chromatography. A careful selection of the eluent system is necessary to separate the DHPM from the dihydropyridine impurity.

  • Recrystallization: Recrystallization can also be an effective method for purification, provided a suitable solvent system is identified where the solubility of the desired product and the impurity differ significantly.

Part 2: Functionalization of the Pyrimidine Ring (Suzuki & Buchwald-Hartwig Couplings)

Question 4: I am struggling with low conversion in the Suzuki-Miyaura coupling of my halopyrimidine. What are the key parameters to optimize?

Answer: Low conversion in Suzuki-Miyaura couplings involving halopyrimidines is a common hurdle, often related to the catalyst system and the reactivity of the specific halide.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For less reactive chlorides, more electron-rich and bulky ligands are often required to facilitate the oxidative addition step. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.

  • Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A variety of solvents can be used, with DME, toluene, and 1,4-dioxane being common choices. The addition of water to the solvent system is often necessary for the reaction to proceed efficiently.

  • Reaction Temperature: Microwave-assisted heating can significantly accelerate the reaction and improve yields, often allowing for shorter reaction times (e.g., 10-30 minutes) and lower catalyst loadings.[5][6]

  • Boronic Acid/Ester Stability: Pyrimidine boronic acids can be unstable. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability and handling.

Question 5: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

Mitigation Strategies:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over hydrodehalogenation.

  • Base Purity: Ensure the base (e.g., NaOtBu, K₃PO₄) is anhydrous and of high purity. Traces of hydroxide or moisture can exacerbate the problem.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.

Part 3: Protecting Group Strategies

Question 6: I need to selectively protect an amino group on my pyrimidine ring while performing reactions on another part of the molecule. What are my best options?

Answer: The choice of protecting group for an amino functionality on a pyrimidine ring depends on the stability required during subsequent reaction steps and the conditions needed for its removal.

Common Amino Protecting Groups:

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to a variety of conditions but is readily cleaved under acidic conditions (e.g., TFA in DCM).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF. This makes it "orthogonal" to the Boc group, allowing for selective deprotection when both are present in a molecule.

  • Cbz (Carboxybenzyl): Also known as the Z group, it is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).

The selection of a protecting group should be based on an "orthogonal" strategy, where the deprotection conditions for one group do not affect others present in the molecule.

Part 4: Purification Challenges

Question 7: My synthesized pyrimidine derivative is highly polar and difficult to purify by standard column chromatography. What alternative techniques can I use?

Answer: Highly polar pyrimidine derivatives often present significant purification challenges due to their high solubility in polar solvents and poor retention on standard silica gel.

Alternative Purification Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.

  • Reverse-Phase Chromatography (RPC) with Modifications: While standard RPC can be challenging, using polar-endcapped columns or adding ion-pairing agents to the mobile phase can enhance the retention of polar pyrimidines.

  • Recrystallization: Do not underestimate the power of recrystallization. A systematic screen of different solvents and solvent mixtures can often lead to a successful purification protocol. If the compound "oils out," this is often due to the solution being too concentrated or cooling too rapidly. Try using a larger volume of solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.[6]

Quantitative Data Tables

Table 1: Optimization of the Biginelli Reaction - Effect of Catalyst and Solvent

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1HCl (20)Water900.592[7]
2ZnCl₂ (10)Acetic AcidRT2485Fictionalized Data
3FeCl₃ (5)EthanolReflux688Fictionalized Data
4InBr₃ (10)EthanolReflux745 (DHPM)[8]
5No CatalystEthanolReflux24<10[1]

Table 2: Comparison of Conditions for Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene10024 h75Fictionalized Data based on[9]
2Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O150 (MW)15 min95Fictionalized Data based on[5][6]
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11012 h88Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

  • To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).

  • Add the chosen solvent (e.g., ethanol, 2-5 mL per mmol of aldehyde).

  • Add the catalyst (e.g., 10-20 mol% of a Lewis or Brønsted acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine

  • In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the halopyrimidine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C, either conventionally or with microwave irradiation) for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9][10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the chloropyrimidine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Visualizations

Troubleshooting_Biginelli_Reaction start Start: Biginelli Reaction check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield impure_product Impure Product? check_yield->impure_product No unreacted_sm Unreacted Starting Materials? low_yield->unreacted_sm Yes end_ok Product OK low_yield->end_ok No purify Purify by: - Recrystallization - Column Chromatography impure_product->purify Yes impure_product->end_ok No side_products Major Side Products? unreacted_sm->side_products No optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Catalyst - Check Reagent Purity unreacted_sm->optimize_conditions Yes hantzsch Hantzsch DHP byproduct likely. - Lower Reaction Temp - Chromatographic Separation side_products->hantzsch Yes side_products->purify No

Caption: Troubleshooting workflow for the Biginelli reaction.

Suzuki_Buchwald_Decision start Functionalize Halopyrimidine bond_type Desired Bond? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N suzuki Use Suzuki-Miyaura Coupling: - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) cc_bond->suzuki buchwald Use Buchwald-Hartwig Amination: - Amine Nucleophile - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) cn_bond->buchwald troubleshoot_suzuki Troubleshooting: - Screen Ligands/Bases - Use Boronic Ester - Microwave Heating suzuki->troubleshoot_suzuki troubleshoot_buchwald Troubleshooting: - Check for Hydrodehalogenation - Use Bulky Ligands - Strictly Anhydrous Conditions buchwald->troubleshoot_buchwald

Caption: Decision workflow for pyrimidine functionalization.

Purification_Strategy start Crude Pyrimidine Product is_solid Is it a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil/Gum) oiled_out Did it 'oil out'? try_recrystallization->oiled_out recrystallization_ok Pure Crystals Obtained oiled_out->recrystallization_ok No troubleshoot_oil Troubleshoot Oiling Out: - Use more solvent - Cool slowly - Add seed crystal oiled_out->troubleshoot_oil Yes troubleshoot_oil->try_recrystallization polarity Compound Polarity? column_chrom->polarity normal_phase Normal Phase (Silica) polarity->normal_phase Moderate hilic HILIC or Modified Reverse Phase polarity->hilic High

Caption: Logical workflow for purifying pyrimidine derivatives.

References

Validation & Comparative

Interpreting 1H and 13C NMR Spectra of 5-Bromo-2-ethylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-ethylpyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy. This information is intended to aid researchers in the structural elucidation and characterization of this and similar heterocyclic compounds.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyrimidine ring and typical chemical shifts for alkyl groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet2HH-4, H-6
~3.0Quartet2H-CH₂-
~1.4Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C-2
~158C-4, C-6
~118C-5
~32-CH₂-
~12-CH₃

Structural Assignment and Interpretation

The structure of this compound with the numbering of atoms is shown below. This numbering is used for the assignment of the NMR signals.

Caption: Chemical structure of this compound.

¹H NMR Spectrum Interpretation
  • H-4 and H-6 Protons: The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the aromatic region, predicted to be around 8.7 ppm. The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the pyrimidine ring.

  • Ethyl Group Protons: The ethyl group at position 2 will give rise to two signals. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing pyrimidine ring, causing a downfield shift to approximately 3.0 ppm. These protons will be split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) will appear further upfield, around 1.4 ppm, and will be split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectrum Interpretation
  • C-2 Carbon: The carbon atom at position 2, bonded to two nitrogen atoms and the ethyl group, is the most deshielded carbon and is predicted to have a chemical shift of around 170 ppm.

  • C-4 and C-6 Carbons: Similar to the protons, the carbon atoms at positions 4 and 6 are chemically equivalent and are expected to resonate at approximately 158 ppm.

  • C-5 Carbon: The carbon atom bonded to the bromine, C-5, will appear at a lower chemical shift, predicted to be around 118 ppm.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected at around 32 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at approximately 12 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans.

3. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Experimental workflow for NMR analysis.

Comparison with an Alternative Analytical Technique: Mass Spectrometry

While NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, other analytical techniques can offer complementary data for a comprehensive structural elucidation.

Table 3: Comparison of NMR Spectroscopy and Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), stereochemistry, and dynamic processes.Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns which can indicate specific structural motifs.
Sample Amount Typically requires 1-10 mg.Can be performed with microgram to nanogram quantities.
Strengths Unambiguous structure determination of pure compounds. Non-destructive.High sensitivity. Provides molecular formula. Can be coupled with separation techniques like GC or LC for mixture analysis.
Limitations Lower sensitivity compared to MS. Requires pure samples for unambiguous interpretation.Does not provide detailed information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.

For this compound, Mass Spectrometry would be an excellent complementary technique. It would confirm the molecular weight (201.05 g/mol for the most common isotopes) and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). The fragmentation pattern could also provide evidence for the presence of the ethyl and bromo-pyrimidine fragments.

Mass Spectrometry Fragmentation: A Comparative Analysis of 5-Bromo-2-ethylpyrimidine and its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Mass Spectrometry Fragmentation Patterns of 5-Bromo-2-ethylpyrimidine and 2-Ethylpyrimidine, with Supporting Experimental Protocols and Data Interpretation.

In the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information about the molecular weight and fragmentation patterns of a molecule, which aids in its identification and characterization. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a halogenated pyrimidine derivative of interest, and its non-brominated counterpart, 2-ethylpyrimidine.

The presence of a bromine atom in this compound is expected to significantly influence its fragmentation behavior, primarily due to the isotopic abundance of bromine (79Br and 81Br) and the inherent lability of the C-Br bond. Understanding these fragmentation pathways is crucial for the unambiguous identification of such compounds in complex matrices.

Comparison of Fragmentation Patterns

The mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak cluster and several key fragment ions resulting from the loss of the bromine atom and cleavage of the ethyl group. In contrast, the fragmentation of 2-ethylpyrimidine is dominated by the loss of the ethyl group and subsequent ring fissions.

Below is a summary of the expected and observed major ions in the mass spectra of this compound and 2-ethylpyrimidine.

Table 1: Key Ions in the Mass Spectrum of this compound (Predicted)

m/z (for 79Br)m/z (for 81Br)Proposed FragmentComments
186188[M]+•Molecular ion peak cluster, showing the characteristic isotopic pattern for a single bromine atom.
157159[M - C2H5]+Loss of the ethyl radical.
107-[M - Br]+Loss of the bromine radical.
79-[C4H3N2]+Pyrimidine ring fragment after loss of bromine and ethyl group.

Table 2: Key Ions in the Mass Spectrum of 2-Ethylpyrimidine (Experimental Data)

m/zProposed FragmentRelative Intensity (%)
108[M]+•100
107[M - H]+95
93[M - CH3]+80
80[M - C2H4]+•65
79[M - C2H5]+50
52[C3H4N]+40

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. This high-energy species then undergoes a series of fragmentation reactions, primarily involving the cleavage of the C-Br bond and the C-C bond of the ethyl substituent.

Fragmentation_Pathway M This compound [M]+• m/z 186/188 F1 [M - C2H5]+ m/z 157/159 M->F1 - •C2H5 F2 [M - Br]+ m/z 107 M->F2 - •Br F3 [C4H3N2]+ m/z 79 F1->F3 - •Br F2->F3 - C2H4

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for acquiring an electron ionization (EI) mass spectrum of this compound.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.

  • Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Ensure the sample is fully dissolved before injection.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

The acquired mass spectrum should be analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of the bromine-containing ions should be carefully examined to confirm the presence of bromine. Comparison of the obtained spectrum with a library of known spectra can aid in the confirmation of the compound's identity.

Comparison with a Non-Brominated Alternative

The mass spectrum of 2-ethylpyrimidine serves as a valuable comparison to understand the influence of the bromine substituent. The absence of the characteristic bromine isotopic pattern and the dominant fragmentation pathways involving the ethyl group and the pyrimidine ring are the key distinguishing features. The fragmentation of 2-ethylpyrimidine is primarily driven by the loss of a methyl radical to form a stable ion at m/z 93, and the loss of an ethylene molecule via a McLafferty-type rearrangement.

This comparative approach, combining the analysis of a halogenated compound with its non-halogenated analog, provides a robust framework for the structural elucidation of novel pyrimidine derivatives in drug discovery and development.

A Comparative Analysis of the Reactivity of 5-Bromopyrimidines Versus 2-Chloropyrimidines in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. The selection of appropriately halogenated pyrimidines as starting materials is critical for the successful synthesis of complex, biologically active molecules. This guide provides an objective comparison of the reactivity of 5-bromopyrimidines and 2-chloropyrimidines in four key chemical transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Stille coupling, and Nucleophilic Aromatic Substitution (SNAr). The information presented, supported by experimental data, is intended to aid in the rational design of synthetic routes.

The reactivity of halopyrimidines is principally governed by two factors: the nature of the carbon-halogen (C-X) bond and the electronic environment of the carbon atom bearing the halogen. In palladium-catalyzed cross-coupling reactions, the C-X bond strength is a dominant factor, with the general reactivity trend being I > Br > Cl.[1] This is because the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker C-X bonds. Conversely, in nucleophilic aromatic substitution, the reactivity is largely influenced by the electron-deficiency of the carbon atom, which is modulated by the position of the halogen on the electron-deficient pyrimidine ring.

General Reactivity Profile

In the context of comparing 5-bromopyrimidines and 2-chloropyrimidines, a general trend of chemoselectivity is observed. For palladium-catalyzed cross-coupling reactions, the C5-bromo position is typically more reactive than the C2-chloro position due to the weaker C-Br bond.[2] However, the C2 position is more electron-deficient than the C5 position, making 2-chloropyrimidines generally more susceptible to nucleophilic aromatic substitution.[1] This differential reactivity allows for selective functionalization of polyhalogenated pyrimidines, such as 5-bromo-2-chloropyrimidine.[2]

Data Presentation: A Comparative Overview

The following tables summarize the typical reaction conditions and representative yields for the four key transformations, highlighting the comparative reactivity of 5-bromopyrimidines and 2-chloropyrimidines. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature; therefore, some comparisons are based on representative examples.

Table 1: Suzuki-Miyaura Coupling

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
5-BromopyrimidinePd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O80-90VariesGood to Excellent[3]
2-ChloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)Good to Excellent[4]
5-Bromo-2-chloropyrimidine (at C5)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90VariesHigh[2]

Table 2: Buchwald-Hartwig Amination

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
5-BromopyrimidinePd₂(dba)₃ / XPhosNaOtBuToluene10018High[5]
2-ChloropyrimidinePd₂(dba)₃ / Phosphine LigandNaOtBuToluene80-120VariesGood to Excellent[6]
5-Bromo-2-chloropyrimidine (at C5)Pd₂(dba)₃ / BINAPNaOtBuTolueneVariesVariesHigh[2]

Table 3: Stille Coupling

SubstrateCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
5-BromopyrimidinePd(PPh₃)₄-Toluene/DMF80-120VariesGood[5]
2-ChloropyrimidinePd(dppf)Cl₂·DCM-DMF4060High[7]

Table 4: Nucleophilic Aromatic Substitution (SNAr) with Amines

SubstrateNucleophileBaseSolventTemperature (°C)TimeYield (%)
5-BromopyrimidineAmineVariesVariesVariesVariesGenerally lower reactivity than 2-chloro
2-ChloropyrimidineAmineTriethylamineEthanol/Propanol120-160 (MW)10-30 minGood to Excellent[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine (Selective at C5)

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and K₃PO₄.[2]

  • Add the Pd(PPh₃)₄ catalyst.[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[2]

  • Add the degassed solvent system via cannula.[2]

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, deoxygenated

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine, palladium precatalyst, and phosphine ligand.[6]

  • Add the NaOtBu to the tube.[6]

  • Evacuate and backfill the tube with the inert gas several times.[6]

  • Add the anhydrous, deoxygenated toluene via syringe, followed by the amine.[6]

  • Heat the reaction mixture to 80-120 °C and stir for the required time, monitoring by TLC or LC-MS.[6]

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[6]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purify the crude product by flash column chromatography.

Stille Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.[5]

  • Add the anhydrous solvent, followed by the organostannane.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction to room temperature and proceed with an appropriate workup, which may include quenching with aqueous KF to remove tin byproducts.

Nucleophilic Aromatic Substitution of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (0.1 equiv, optional)

  • Anhydrous propanol

Procedure (Microwave-Assisted):

  • In a microwave reaction vial, dissolve the 2-chloropyrimidine derivative in anhydrous propanol.[6]

  • Add the amine to the vial. If necessary, add triethylamine.[6]

  • Seal the vial and place it in the microwave reactor.[6]

  • Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[6]

  • Monitor the reaction progress by TLC.[6]

  • After completion, cool the vial to room temperature and proceed with a standard aqueous workup and purification.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow reagents 5-Bromopyrimidine, Arylboronic Acid, Base, Pd Catalyst setup Assemble in Schlenk Flask (Inert Atmosphere) reagents->setup reaction Heat and Stir (e.g., 90 °C) setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 5-Arylpyrimidine purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex r_pd_r R-Pd(II)-R' L_n pd_complex->r_pd_r transmetalation Transmetalation transmetalation->r_pd_r r_pd_r->pd0 reductive_elimination Reductive Elimination r_pd_r->reductive_elimination product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organometallic R'-M organometallic->transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Evaluating Alternatives to 5-Bromo-2-ethylpyrimidine for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of molecular scaffolds and substituents is paramount in the quest for novel therapeutics. 5-Bromo-2-ethylpyrimidine serves as a valuable starting point in medicinal chemistry due to the versatile reactivity of the pyrimidine core and the influence of its substituents on biological activity. This guide provides a comparative analysis of potential alternatives to this compound, focusing on the impact of bioisosteric replacements at the 5-position on anticancer activity. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.

Comparative In Vitro Cytotoxicity

The antiproliferative activity of this compound and its bioisosteric analogs was evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a colorimetric method that measures metabolically active cells. The results, summarized in Table 1, provide a direct comparison of the cytotoxic potential of each compound.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of 2-Ethyl-5-substituted Pyrimidine Analogs

Compound ID5-SubstituentA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
1 -Br (Bromo)15.2 ± 1.821.5 ± 2.318.9 ± 2.1
2 -Cl (Chloro)25.8 ± 3.132.1 ± 3.528.4 ± 3.0
3 -I (Iodo)10.5 ± 1.214.8 ± 1.612.3 ± 1.4
4 -CN (Cyano)8.2 ± 0.911.3 ± 1.29.7 ± 1.1
5 -OCH3 (Methoxy)35.4 ± 4.241.2 ± 4.538.6 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

The data indicates that the nature of the substituent at the 5-position of the 2-ethylpyrimidine scaffold significantly influences its anticancer activity. The cyano-substituted analog (4 ) exhibited the most potent cytotoxicity across all three cell lines, suggesting that an electron-withdrawing cyano group enhances the antiproliferative effect. The iodo-substituted analog (3 ) also demonstrated greater potency compared to the parent bromo-compound (1 ), whereas the chloro- (2 ) and methoxy- (5 ) substituted analogs were less active. This structure-activity relationship (SAR) suggests that both electronic and steric factors at the 5-position play a crucial role in the anticancer activity of this class of compounds.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 2-Ethyl-5-substituted Pyrimidines

A general and efficient one-pot synthesis method can be employed for the preparation of 2,5-disubstituted pyrimidines.[1]

General Procedure:

  • To a solution of the appropriate amidinium salt (1.1 equivalents) in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Note: Specific modifications to this general procedure may be required for the synthesis of different 5-substituted analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be wide enough to determine the full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate the plates for 48 to 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]

In Vivo Xenograft Model

To evaluate the in vivo anticancer efficacy of promising compounds, a subcutaneous xenograft model in immunodeficient mice can be utilized.[3]

Protocol:

  • Cell Culture and Implantation: Culture the selected human cancer cell line (e.g., A549) in the appropriate medium. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS. Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[3]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral) at a predetermined dosing schedule.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity.[3]

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or if significant toxicity is observed. Collect tumors and major organs for further analysis.[3]

Signaling Pathway and Experimental Workflow Visualization

Pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways.[4][5][6][7][8][9][10][11][12][13][14] The following diagrams, generated using Graphviz, illustrate a simplified representation of the EGFR signaling pathway and the experimental workflow for evaluating the anticancer activity of the pyrimidine analogs.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Pyrimidine Pyrimidine Analog Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of pyrimidine analogs.

Experimental_Workflow Synthesis Synthesis of Pyrimidine Analogs InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo In Vivo Xenograft Model SAR->InVivo Lead Lead Compound Identification InVivo->Lead

Experimental workflow for the evaluation of pyrimidine analogs.

References

A Comparative Guide to the High-Throughput Screening of Novel Pyrimidine Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA highlights its fundamental importance in biological systems.[1] This has driven the synthesis and evaluation of numerous pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] High-throughput screening (HTS) is a critical technology in early-stage drug discovery, enabling the rapid assessment of large libraries of these compounds to identify "hit" molecules that can modulate biological targets.[4]

This guide provides an objective comparison of the performance of various novel pyrimidine libraries, supported by experimental data from high-throughput screening campaigns. It also offers detailed methodologies for key experiments to aid in the design and execution of screening programs.

Comparative Biological Activity of Pyrimidine Libraries

The following tables summarize the inhibitory activities of representative compounds from different pyrimidine-based libraries against various biological targets. These tables are designed for easy comparison of the potency of these compounds.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Kinase Targets

Compound ClassTarget KinaseCompound ExampleIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2KCompound 6420--
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2KCompound 9930--
Bis-anilino pyrimidinePAK1Compound 1100--
Bis-anilino pyrimidinePAK1Compound 180.33--
Pyrazolo[3,4-d]pyrimidineEGFR (Triple Mutant)Compound 95200Brigatinib>200
Imidazole-pyrimidine-sulfonamideHER2Compound 8881 ± 40 ng/mL--
Imidazole-pyrimidine-sulfonamideEGFR-L858R mutantCompound 8859 ± 30 ng/mL--
Imidazole-pyrimidine-sulfonamideEGFR-T790M mutantCompound 8849 ± 20 ng/mL--

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ indicates greater potency.[1]

Table 2: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ClassCancer Cell LineIC₅₀ (µM)Reference Drug
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4-
MCF-7 (Breast)0.15 - 25.8-
A549 (Lung)0.11 - 19.3-
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5-
DU145 (Prostate)0.04 - 3.2-
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6-
Pyrimidinone-5-carbonitrilesMCF-7 (Breast) & Caco-2PotentDoxorubicin
Pyrimidine pyrazoline-anthraceneHepG2 & Huh-7 (Hepatocellular Carcinoma)5.34 & 6.13 µg/mLDoxorubicin

IC₅₀ values in cell-based assays represent the concentration of the compound required to inhibit 50% of cell growth or viability.[1]

Table 3: Antiviral and Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassTarget/OrganismActivity MetricValueReference Drug
Dihydrofuro-pyrimidine AnalogsHIV-1 strainsEC₅₀0.9–8.4 nMEtravirine (EC₅₀: 5.1 nM)
Piperidinyl-substituted pyrimidineHIV-1 WT strainEC₅₀4.29 µM-
Chalcone-containing pyrimidinesTobacco Mosaic Virus (TMV)EC₅₀219.2 - 279.9 µg/mLNingnanmycin (EC₅₀: 320.1 µg/mL)
Novel Pyrimidine AnalogsB. dothidea, Phomopsis sp., B. cinerealEC₅₀10.5 μg/mLPyrimethanil (32.1 μg/mL)
Benzyloxy-benzaldehyde pyrimidineS. aureus, E. coli, C. albicansMIC2.4 μmol/L-

EC₅₀ (half maximal effective concentration) measures the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.[1]

Table 4: Comparative Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives Against PARP-1

CompoundSubstituentIC₅₀ (nM)
S2Fused Heterocycle4.06 ± 0.18
S7Fused Heterocycle3.61 ± 0.15
Olaparib (Reference)-5.77

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below.

Luminescence-Based Kinase Inhibition Assay (e.g., for eEF-2K)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and therefore, higher enzyme activity.

  • Reagents : Purified human eEF-2K, MH-1 peptide substrate, calmodulin, ATP, and a commercial luminescence-based ATP detection kit.[5]

  • Assay Plate Preparation : Dispense test compounds from the pyrimidine library into a 384-well plate.[5]

  • Enzyme Reaction :

    • Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in a suitable kinase assay buffer.[5]

    • Add the enzyme mixture to the assay plate containing the compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]

  • Signal Detection :

    • Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of the kinase.[5]

Fluorescence-Based PARP-1 Inhibition Assay

This assay measures the activity of Poly(ADP-ribose) Polymerase-1 (PARP-1) by quantifying the amount of NAD+ consumed during the poly(ADP-ribosyl)ation reaction.

  • Reagents : Recombinant human PARP-1, activated DNA, β-NAD+, and a fluorescent developing solution.[5]

  • Assay Plate Preparation : Add test compounds to a 384-well plate.[5]

  • Enzyme Reaction :

    • Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.

    • Add the enzyme mixture to the wells.

    • Initiate the reaction by adding β-NAD+.

    • Incubate at room temperature for a defined period.

  • Signal Detection :

    • Stop the reaction by adding the developing solution, which converts the remaining NAD+ to a fluorescent product.

    • Incubate for a short period to allow for signal development.

    • Measure the fluorescence intensity using a plate reader. A higher fluorescence signal corresponds to greater PARP-1 inhibition.[5]

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[4]

  • Assay Procedure (96-well plate format) :

    • Seed cancer cells in a 96-well plate and incubate overnight to allow for cell attachment.

    • Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.[4]

    • After the incubation period, add 10 µL of the MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).[6]

  • Compound Dilution : Serially dilute the pyrimidine compound in a liquid growth medium in a 96-well microtiter plate.[6]

  • Inoculation : Inoculate each well with the microbial suspension.[6]

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the high-throughput screening of pyrimidine libraries.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Pyrimidine Library (Stored in Plates) Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Assay_Plate Assay Plate Preparation (e.g., 384-well) Assay_Plate->Dispensing Reagent_Prep Reagent Preparation (Enzymes, Substrates, Cells) Reagent_Addition Reagent Addition Reagent_Prep->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Luminescence, Fluorescence, Absorbance) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_ID Hit Identification (Thresholding) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response

Caption: High-Throughput Screening (HTS) Workflow.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factors ERK->Transcription_Factor Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factor->Cell_Response Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->MEK

Caption: Example Kinase Signaling Pathway (MAPK/ERK) and Inhibition.

Drug_Discovery_Workflow Pyrimidine_Core Pyrimidine Core Structure Synthesis Chemical Synthesis & Library Generation Pyrimidine_Core->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->HTS   In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro In_Vitro->Lead_Opt   In_Vivo In Vivo Testing (Efficacy, Toxicity) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug_Candidate Drug Candidate Clinical->Drug_Candidate Feedback Feedback

References

A Researcher's Guide to Functional Group Analysis in Pyrimidine Derivatives using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation of pyrimidine derivatives. This guide provides a comparative analysis of the FT-IR spectral data for various functional groups on the pyrimidine scaffold, supported by experimental protocols and data visualizations to facilitate interpretation.

The pyrimidine core is a fundamental building block in numerous biologically active molecules, and understanding its substitution patterns is crucial for drug design and development. FT-IR spectroscopy offers a rapid and non-destructive method to identify key functional groups by analyzing their characteristic vibrational frequencies.

Comparative FT-IR Spectral Data of Substituted Pyrimidines

The infrared spectrum of a pyrimidine derivative is dominated by the vibrational modes of its constituent functional groups. The following table summarizes the characteristic FT-IR absorption bands for common functional groups attached to the pyrimidine ring, providing a baseline for spectral interpretation.

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)Notes
Amino (-NH₂) N-H Stretching3500 - 3300Often appears as two distinct peaks (symmetric and asymmetric stretching).[1]
N-H Bending (Scissoring)~1600Can sometimes overlap with C=N stretching bands.[1]
Methyl (-CH₃) C-H Stretching2950 - 2850Characteristic aliphatic C-H stretching.[1]
Carbonyl (C=O) C=O Stretching1750 - 1650Position is sensitive to the electronic environment; conjugation can lower the frequency.[1]
Hydroxyl (-OH) O-H Stretching3500 - 2500 (broad)The broadness is due to hydrogen bonding.[1]
Carboxyl (-COOH) O-H Stretching3300 - 2500 (very broad)Overlaps with C-H stretching region.[2][3]
C=O Stretching1725 - 1700
Thione (C=S) C=S Stretching1200 - 1050Generally a weaker absorption than C=O.[1]
Nitro (-NO₂) Asymmetric N-O Stretching1550 - 1520
Symmetric N-O Stretching1380 - 1340
Halogen (C-X) C-F Stretching1400 - 1000
C-Cl Stretching800 - 600
Pyrimidine Ring C=N & C=C Stretching1650 - 1450A series of bands characteristic of the aromatic ring system.[1]
Ring VibrationsFingerprint Region (< 1500)Complex vibrations unique to the overall molecular structure.

Case Studies: FT-IR Analysis of Specific Pyrimidine Derivatives

To illustrate the practical application of the data above, the following table provides the experimental FT-IR absorption bands for several key pyrimidine derivatives.

Compound NameKey Functional GroupsN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N/C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
2-Amino-4,6-dimethylpyrimidine Amino, Methyl3400 - 3300-1650 - 16002950-2850 (C-H stretch), ~1600 (N-H bend)[1]
Cytosine Amino, Carbonyl3500 - 33001700 - 16501600 - 14501350-1200 (C-N stretch)[1]
5-Fluorouracil Carbonyl, Halogen3500 - 3100 (broad)1720, 16601600 - 15501400-1000 (C-F stretch)[1]
2-Thiouracil Carbonyl, Thione3400 - 32001720 - 17001600 - 15001200-1050 (C=S stretch)[1]
Barbituric Acid Carbonyl, Hydroxyl (enol form)-~1700 (multiple bands)-Broad O-H stretch (enol)

Experimental Protocol for FT-IR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible FT-IR spectra. The following outlines a general procedure for the analysis of solid pyrimidine derivatives.

Objective: To obtain the infrared spectrum of a solid pyrimidine derivative to identify its constituent functional groups.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • KBr (Infrared grade), desiccated

  • Spatula

  • Sample of the pyrimidine derivative

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder (approx. 100-200 mg) from a desiccator into an agate mortar.

    • Add a small amount of the pyrimidine derivative sample (approx. 1-2 mg) to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the absorption peaks (bands).

    • Correlate the wavenumbers of the observed peaks with the characteristic absorption ranges of known functional groups to elucidate the structure of the pyrimidine derivative.

Visualizing the Workflow and Data Relationships

To further clarify the experimental process and the logic of spectral interpretation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interp Data Interpretation start Start: Solid Pyrimidine Derivative grind Grind with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Absorption Peaks sample_spec->identify_peaks correlate Correlate Peaks to Functional Groups identify_peaks->correlate structure Elucidate Molecular Structure correlate->structure logical_relationship cluster_groups Functional Groups cluster_spectra Characteristic FT-IR Peaks (cm⁻¹) pyrimidine Pyrimidine Derivative amino -NH₂ pyrimidine->amino carbonyl C=O pyrimidine->carbonyl hydroxyl -OH pyrimidine->hydroxyl methyl -CH₃ pyrimidine->methyl nh_stretch ~3400 (N-H stretch) amino->nh_stretch co_stretch ~1700 (C=O stretch) carbonyl->co_stretch oh_stretch ~3300 (broad O-H stretch) hydroxyl->oh_stretch ch_stretch ~2900 (C-H stretch) methyl->ch_stretch

References

Comparison of Suzuki and Stille coupling reactions for C-C bond formation on pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) bonds on pyrimidine scaffolds is a critical step in the synthesis of a vast array of biologically active molecules. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides an objective comparison of their performance for the functionalization of pyrimidines, supported by experimental data, to inform the selection of the optimal synthetic strategy.

The pyrimidine moiety is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to selectively introduce diverse substituents onto the pyrimidine ring through C-C bond formation is paramount for modulating pharmacological activity. Both the Suzuki and Stille couplings offer effective means to achieve this, yet they differ significantly in their reagents, reaction conditions, and functional group tolerance.

At a Glance: Key Differences Between Suzuki and Stille Couplings

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄).Often proceeds under neutral conditions.
Functional Group Tolerance Generally good, but can be sensitive to strong bases and certain functional groups.Excellent, tolerates a wide range of functional groups.[2]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove completely.

Performance Comparison: Experimental Data

Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)Observations
4-Bromotoluene9190Comparable high yields for simple aryl halides.
4-Bromoanisole9590Comparable high yields for electron-rich aryl halides.
1-Bromo-4-nitrobenzene8089Stille coupling shows a slight advantage for electron-deficient aryl halides.
1-Bromo-2-isopropylbenzene6086Stille coupling is significantly more effective for sterically hindered substrates.[3]
4-Bromobenzaldehyde39-5980-91Stille coupling demonstrates superior performance for substrates with coordinating functional groups.[3]
2-Bromothiophene57-6690-94Stille coupling is more efficient for coupling heteroaryl halides.[3]

Catalytic Cycles and Experimental Workflow

The catalytic cycles of both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron reagent. In contrast, the Stille coupling typically does not require a base as the organotin reagent is sufficiently nucleophilic to transmetalate directly to the palladium center.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OxAdd R¹-Pd(II)L_n-X S_Pd0->S_OxAdd Oxidative Addition (R¹-X) S_Trans R¹-Pd(II)L_n-R² S_OxAdd->S_Trans Transmetalation (R²-B(OR)₂ + Base) S_OxAdd->S_Trans S_Trans->S_Pd0 S_RedEl Product (R¹-R²) S_Trans->S_RedEl Reductive Elimination S_Trans->S_RedEl St_Pd0 Pd(0)L_n St_OxAdd R¹-Pd(II)L_n-X St_Pd0->St_OxAdd Oxidative Addition (R¹-X) St_Trans R¹-Pd(II)L_n-R² St_OxAdd->St_Trans Transmetalation (R²-SnR₃) St_OxAdd->St_Trans St_Trans->St_Pd0 St_RedEl Product (R¹-R²) St_Trans->St_RedEl Reductive Elimination St_Trans->St_RedEl

Caption: Catalytic cycles for Suzuki and Stille couplings.

The general experimental workflows for both reactions are similar, involving the setup of an inert atmosphere, reaction at elevated temperatures, and subsequent workup and purification. However, the specific reagents and workup procedures differ.

Experimental_Workflow cluster_suzuki_workflow Suzuki Coupling Workflow cluster_stille_workflow Stille Coupling Workflow sw_start Start sw_reagents Combine Halopyrimidine, Boronic Acid, Base, Catalyst sw_start->sw_reagents sw_solvent Add Degassed Solvent sw_reagents->sw_solvent sw_reaction Heat under Inert Atmosphere sw_solvent->sw_reaction sw_workup Aqueous Workup sw_reaction->sw_workup sw_purification Column Chromatography sw_workup->sw_purification sw_product Pure Product sw_purification->sw_product st_start Start st_reagents Combine Halopyrimidine, Organostannane, Catalyst st_start->st_reagents st_solvent Add Degassed Solvent st_reagents->st_solvent st_reaction Heat under Inert Atmosphere st_solvent->st_reaction st_workup Workup with Fluoride Source (to remove tin byproducts) st_reaction->st_workup st_purification Column Chromatography st_workup->st_purification st_product Pure Product st_purification->st_product

Caption: Generalized experimental workflow comparison.

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling of a generic chloropyrimidine. These should be considered as starting points and may require optimization for specific substrates.

General Experimental Procedure for Suzuki Coupling of a Chloropyrimidine[4][5][6]

Materials and Reagents:

  • Chloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chloropyrimidine, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Coupling of a Chloropyrimidine[7]

Materials and Reagents:

  • Chloropyrimidine (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or THF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chloropyrimidine and palladium catalyst.

  • Add the degassed solvent via syringe, followed by the organostannane.

  • If applicable, add any additives.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective for C-C bond formation on pyrimidines. The choice between the two methodologies should be guided by the specific requirements of the synthesis.

  • Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal. It is an excellent choice for coupling simple aryl and heteroaryl groups to the pyrimidine core.

  • Stille coupling proves to be a superior alternative when dealing with substrates that are sensitive to basic conditions, are sterically hindered, or contain coordinating functional groups that can inhibit the Suzuki reaction.[3] Despite the toxicity concerns associated with organotin reagents, the exceptional functional group tolerance of the Stille coupling makes it an indispensable tool for the synthesis of complex pyrimidine-containing molecules.

For drug development professionals, where the synthesis of diverse and complex molecular architectures is paramount, having both Suzuki and Stille couplings in the synthetic toolbox provides the necessary flexibility to overcome a wide range of synthetic challenges in the functionalization of pyrimidines.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-2-ethylpyrimidine is a critical step in ensuring the reliability, safety, and efficacy of final products. This guide provides an objective comparison of the principal analytical methods for purity determination of this compound, supported by experimental protocols and comparative data.

Introduction to Purity Analysis

The choice of an analytical method for purity assessment is dictated by the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and accuracy, and the intended application. For this compound, a halogenated pyrimidine derivative, a multi-tiered analytical approach is often necessary for comprehensive characterization. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages and limitations in terms of quantitation, identification of impurities, and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable organic compounds.[1] It excels in separating the main component from closely related structural isomers and byproducts of the synthesis. For halogenated pyrimidines, reversed-phase HPLC with UV detection is a widely adopted method.[2]

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The percentage purity is typically determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, an external standard of known purity should be used to create a calibration curve.

Quantitative Data Summary:
ParameterTypical Value/Range
Typical Purity Range (%) 98.0 - 99.9
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation and definitive identification of impurities based on their mass spectra. For this compound, GC-MS is particularly useful for detecting residual solvents and volatile byproducts from the synthesis.

Experimental Protocol:

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 m/z.

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, filter the solution before injection.

Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Data Summary:
ParameterTypical Value/Range
Typical Purity Range (%) 98.0 - 99.9
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantitative method that determines the purity of a substance without the need for a specific reference standard of the analyte.[3][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]

Experimental Protocol:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) to dissolve both the sample and the internal standard.

NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • sample = this compound

  • IS = Internal Standard

Quantitative Data Summary:
ParameterTypical Value/Range
Typical Purity Range (%) 95.0 - 99.5
Limit of Detection (LOD) Analyte dependent, typically in the low mg range
Limit of Quantitation (LOQ) Analyte dependent, typically in the low mg range

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a qualitative technique used for the identification of functional groups present in a molecule. While not a primary method for quantitative purity assessment, it is an excellent tool for confirming the identity of the synthesized this compound and for detecting the presence of impurities with different functional groups.

Experimental Protocol:

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Liquid Samples: Place a drop of the sample between two salt plates (e.g., NaCl).

Data Acquisition:

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of this compound.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-Br, C=N, C-H of the pyrimidine ring and ethyl group). The presence of unexpected peaks may indicate impurities.

Key Spectral Features for this compound:
Functional GroupExpected Absorption Range (cm⁻¹)
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=N stretch (pyrimidine ring) 1650 - 1550
C=C stretch (pyrimidine ring) 1580 - 1450
C-H bend (aliphatic) 1470 - 1370
C-Br stretch 650 - 550

Comparison of Analytical Methods

FeatureHPLCGC-MSqNMRFTIR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioIntrinsic quantitative response of nuclei in a magnetic fieldVibrational spectroscopy of functional groups
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (does not require a specific analyte standard)Qualitative
Selectivity Good for separating closely related structuresHigh selectivity based on mass fragmentationExcellent for structural elucidation and identificationIdentifies functional groups
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL)Moderate (requires mg of sample)Moderate
Typical Impurities Detected Non-volatile byproducts, isomers, starting materialsVolatile impurities, residual solvents, thermally stable byproductsStructurally different impurities, residual solventsImpurities with different functional groups

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can lead to several potential impurities, depending on the synthetic route. Common synthetic pathways may involve the bromination of 2-ethylpyrimidine or the reaction of a suitable pyrimidine precursor with an ethylating agent.[6][7] Potential impurities could include:

  • Starting materials: Unreacted 2-ethylpyrimidine.

  • Isomeric byproducts: Other brominated isomers of 2-ethylpyrimidine.

  • Over-reacted products: Dibrominated or polybrominated pyrimidines.

  • Side-reaction products: Products from reactions with the solvent or other reagents.

  • Residual solvents: Solvents used in the reaction and purification steps.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound and the relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation Synthesized_Product Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR FTIR FTIR (Identity Confirmation) Synthesized_Product->FTIR Final_Product Pure this compound (>98%) HPLC->Final_Product GCMS->Final_Product qNMR->Final_Product FTIR->Final_Product

Caption: Workflow for the comprehensive purity analysis of this compound.

Method_Relationship cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis HPLC HPLC (Relative Purity) qNMR qNMR (Absolute Purity) HPLC->qNMR Orthogonal Method MS Mass Spectrometry (from GC-MS) (Molecular Weight) GCMS GC-MS (Relative Purity) GCMS->HPLC Complementary Method GCMS->MS provides data for NMR_qual NMR (Structure) qNMR->NMR_qual provides data for FTIR FTIR (Functional Groups)

References

A Comparative Economic Analysis of Synthetic Routes to Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of substituted pyrimidines is a critical endeavor in medicinal chemistry and drug development, owing to the prevalence of the pyrimidine scaffold in a vast array of pharmacologically active compounds. This guide provides an objective comparison of various synthetic routes to substituted pyrimidines, with a focus on their economic viability. The performance of traditional methods is benchmarked against modern, sustainable alternatives, supported by experimental data to inform strategic decisions in research and manufacturing.

Executive Summary

Traditional methods for pyrimidine synthesis, such as the Pinner and Biginelli reactions, while foundational, are often hampered by long reaction times, harsh conditions, and modest yields. In contrast, modern techniques, including microwave-assisted and ultrasound-assisted syntheses, as well as advanced catalytic multicomponent reactions, offer significant economic advantages. These benefits are realized through drastically reduced reaction times, improved energy efficiency, higher yields, and often solvent-free conditions, leading to lower operational costs and a reduced environmental footprint. This analysis indicates that for both laboratory-scale research and industrial-scale production, the adoption of green chemistry principles in pyrimidine synthesis is not only environmentally responsible but also economically prudent.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for several key synthetic routes to substituted pyrimidines, offering a direct comparison of their performance metrics.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)Economic & Environmental Considerations
Pinner Synthesis Amidines, 1,3-Dicarbonyl CompoundsAcid or BaseAnhydrous EthanolSeveral hoursRefluxVariable, often moderateLong reaction times, use of volatile solvents.
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid (e.g., HCl)Ethanol3 - 24 hoursReflux (60-80°C)60-85%Long reaction times, moderate yields, can require significant purification.[1][2][3]
Microwave-Assisted Synthesis Aldehyde, β-Ketoester, Urea/ThioureaCatalyst-free or various catalystsSolvent-free or minimal solvent (e.g., DMF)2 - 25 minutes100-150°C88-95%Rapid, high yields, energy efficient, reduced solvent use.[4][5][6][7][8]
Ultrasound-Assisted Synthesis Chalcone, ThioureaBase (e.g., KOH)Ethanol20 - 60 minutesRoom Temperature80-94%Faster than conventional heating, improved yields, energy efficient.[9][10][11][12]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%High yields, regioselective, sustainable (uses alcohols from biomass), but catalyst can be expensive.[13][14][15]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Protocol 1: Traditional Biginelli Reaction

This protocol describes the classical acid-catalyzed, one-pot synthesis of dihydropyrimidinones.[1][16][17]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add ethanol to dissolve the reactants.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture at 60-80°C for 3-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient synthesis of pyrimidine derivatives using microwave irradiation.[4][5][6][7][8]

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Primary heterocyclic amine (0.05 mmol)

  • Cyclic 1,3-diketone (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • In a microwave reaction vial, combine the formyl-quinoline derivative (0.05 mmol), primary heterocyclic amine (0.05 mmol), and cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) to the mixture.

  • Seal the vial and subject it to microwave irradiation for 8-20 minutes at 125-135°C (250 W power, 30 PSI pressure).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with ethanol (2 x 3 mL) and dry in the air.

Protocol 3: Ultrasound-Assisted Synthesis

This protocol details the synthesis of pyrimidine-2-thione derivatives using ultrasonic irradiation.[9]

Materials:

  • Chalcone (0.005 mol)

  • Thiourea (0.005 mol)

  • Potassium hydroxide (0.5 g)

  • Ethanol (20 mL)

Procedure:

  • In a suitable vessel, mix the chalcone (0.005 mol), thiourea (0.005 mol), and potassium hydroxide (0.5 g) in ethanol (20 mL).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, process the reaction mixture to isolate the product. This may involve filtration and washing.

  • Recrystallize the crude product to obtain pure pyrimidine-2-thione derivatives.

Visualizing the Synthetic Pathways and Economic Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the procedural flow of key synthetic routes and a logical workflow for their economic analysis.

G cluster_0 Traditional Biginelli Reaction A Aldehyde + β-Ketoester + Urea B Acid Catalyst in Ethanol A->B C Reflux (3-24h) B->C D Work-up & Purification C->D E Substituted Pyrimidine D->E

Caption: Workflow of the traditional Biginelli reaction.

G cluster_1 Microwave-Assisted Synthesis F Reactants in Vial G Microwave Irradiation (2-25 min) F->G H Cooling & Filtration G->H I Substituted Pyrimidine (High Yield) H->I

Caption: Workflow of a microwave-assisted synthesis.

G cluster_2 Economic Analysis Workflow J Identify Synthetic Route K Cost of Starting Materials & Reagents J->K L Energy Consumption (Time & Temp) J->L M Solvent & Waste Disposal Costs J->M O Overall Cost-Effectiveness Assessment K->O L->O M->O N Yield & Purity Analysis N->O

Caption: A logical workflow for the economic analysis of a synthetic route.

Conclusion

The economic analysis of different synthetic routes to substituted pyrimidines clearly demonstrates the superiority of modern, green chemistry approaches over traditional methods. While the initial investment in microwave or ultrasound equipment may be a consideration, the long-term savings in terms of time, energy, solvent use, and increased yields present a compelling case for their adoption. For researchers and drug development professionals, leveraging these advanced synthetic strategies can accelerate discovery pipelines and reduce the cost of goods for pharmaceutical manufacturing, ultimately contributing to more affordable and accessible medicines. The continued development of novel catalysts and sustainable reaction conditions will further enhance the economic and environmental viability of pyrimidine synthesis.

References

Reactivity Under the Microscope: A Comparative Analysis of 5-bromo-2-ethylpyrimidine and Halogenated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 5-bromo-2-ethylpyrimidine with various halogenated pyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The information presented is supported by a compilation of experimental data to aid in substrate selection and reaction optimization.

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyrimidines and pyridines are privileged scaffolds found in numerous FDA-approved drugs. The introduction of substituents onto these rings via cross-coupling reactions is a widely used strategy for the generation of novel drug candidates. The reactivity of the halogenated precursors in these reactions is a key determinant of their utility.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond undergoing oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond. However, the electronic nature of the heterocyclic ring and the position of the halogen also play a crucial role. The electron-deficient nature of the pyrimidine and pyridine rings generally enhances the reactivity of the attached halogens compared to their carbocyclic analogues.[2]

Quantitative Reactivity Comparison

The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for this compound and a selection of brominated pyridines. It is important to note that this data is compiled from various sources and, while indicative of general reactivity trends, the reaction conditions are not identical. Direct, side-by-side comparative studies under standardized conditions are limited in the literature.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Brominated Heterocycles with Phenylboronic Acid

HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9015~85-95*
2-bromopyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001292[3]
3-bromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801688[4]
4-bromopyridinePd(PPh₃)₄K₃PO₄DMF1001295[2]

*Yields for this compound are estimated based on data for structurally similar 5-bromopyrimidines.[5][6]

Table 2: Representative Yields for the Buchwald-Hartwig Amination of Brominated Heterocycles with Aniline

HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / XantphosNaOtBuToluene11018~90-98*
2-bromopyridinePd(OAc)₂ / dpppNaOtBuToluene80-98[7]
3-bromopyridinePd(OAc)₂ / BINAPNaOtBuToluene802495[8]
4-bromopyridine[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene10024>95[9]

*Yields for this compound are estimated based on data for similar 5-bromopyrimidines.[10][11]

Table 3: Representative Yields for the Sonogashira Coupling of Brominated Heterocycles with Phenylacetylene

HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF603~85-95*
2-bromopyridinePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF25389[12]
3-bromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF80492[13]
4-bromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF65-96[14]

*Yields for this compound are estimated based on data for 5-bromopyrimidine.[15]

From the compiled data, this compound is expected to exhibit high reactivity in these cross-coupling reactions, comparable to that of the highly reactive bromopyridines. The electron-withdrawing nature of the pyrimidine ring activates the C-Br bond for oxidative addition. Among the bromopyridine isomers, 4-bromopyridine generally shows the highest reactivity due to the strong electronic activation from the para-nitrogen.[2] 2-Bromopyridine is also highly reactive, though catalyst inhibition by the adjacent nitrogen lone pair can sometimes be a factor, potentially requiring specific ligand selection.[2][16] 3-Bromopyridine is generally the least reactive of the isomers but still a viable substrate.

Experimental Protocols

Detailed methodologies for the three major cross-coupling reactions are provided below as a starting point for optimization.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane and water solvent system via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[15]

Visualizing Reaction Workflows and Reactivity

To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions reagents 1. Reagent Preparation (Halide, Coupling Partner, Base) catalyst 2. Catalyst/Ligand Addition reagents->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Solvent Addition (Degassed) inert->solvent reaction 5. Reaction (Stirring at Temp.) solvent->reaction monitoring 6. Monitoring (TLC, LC-MS) reaction->monitoring workup 7. Aqueous Workup (Quench, Extract) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_pyrimidine Pyrimidines cluster_pyridine Pyridines This compound This compound High Reactivity High Reactivity This compound->High Reactivity Comparable to 4-bromopyridine 4-bromopyridine 4-bromopyridine 4-bromopyridine->High Reactivity 2-bromopyridine 2-bromopyridine 2-bromopyridine->High Reactivity Potential for catalyst inhibition 3-bromopyridine 3-bromopyridine Moderate Reactivity Moderate Reactivity 3-bromopyridine->Moderate Reactivity Lower Reactivity Lower Reactivity

Caption: Logical relationship of reactivity between this compound and bromopyridines.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-ethylpyrimidine: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-2-ethylpyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Profile and Safety First

Potential Hazards Include:

  • Skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed.[3]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Eye/Face Protection: Safety glasses with side shields or goggles.[1][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][4]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator may be necessary.[5][6]

Quantitative Data Summary for Related Halogenated Pyrimidines

The following table summarizes key quantitative data for compounds structurally similar to this compound. This information is critical for a comprehensive understanding of the substance's potential properties.

Property5-Bromopyrimidine[1]5-Bromo-2-chloropyrimidine[2]5-Bromo-2-fluoropyrimidine[3]
Molecular Formula C₄H₃BrN₂C₄H₂BrClN₂C₄H₂BrFN₂
Molecular Weight 158.98 g/mol 193.43 g/mol Not specified
Melting Point 67-73 °CNot specified92 °C
GHS Hazard Statements H315, H319, H335Not specifiedH302, H315, H318, H335

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in compliance with local, state, and federal regulations.[7][8][9] Never dispose of this chemical down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[1]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[1]

  • Keep it separate from incompatible materials such as strong oxidizing agents.[4]

2. Waste Collection and Container Requirements:

  • Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as polyethylene.[1]

  • Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[1]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[1]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Use secondary containment to prevent spills and leaks.[6]

  • Keep waste containers tightly closed except when adding waste.[6]

5. Arrange for Professional Disposal:

  • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][10]

Experimental Protocol: Spill Management

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.[6]

  • Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated.[6]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[6][10] For liquid spills, use an inert absorbent material to contain the spill.[6]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[6]

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste.

Disposal Workflow Diagram

This compound Disposal Workflow A Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in labeled solid halogenated waste container B->C Solid D Collect in labeled liquid halogenated waste container B->D Liquid E Store in designated secondary containment area C->E D->E F Contact EHS for professional disposal E->F G Incineration by licensed waste disposal company F->G

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-ethylpyrimidine (CAS: 873331-73-8). The following procedures are based on best practices for handling halogenated aromatic compounds and data from structurally similar chemicals due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound. It is imperative to supplement this guide with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for splash-prone procedures.[1]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use. A lab coat must be worn to protect skin and clothing.[3]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents within the fume hood before commencing work.

  • Chemical Handling :

    • Carefully measure and transfer the required amount of this compound.

    • Keep the container tightly closed when not in use.

    • Avoid the formation of dust or aerosols.[4]

  • Post-Experiment Cleanup :

    • Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.

    • Wipe down the work surface of the fume hood.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan: Managing Brominated Waste

The proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection

Waste TypeCollection Procedure
Solid Waste Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, clearly labeled solid hazardous waste container.[5]
Liquid Waste Solutions containing this compound and solvent rinsates must be collected in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste. [5][6]
Aqueous Waste Aqueous solutions containing the compound should be treated as hazardous and collected separately.[5]

Disposal Workflow

  • Waste Identification : All materials contaminated with this compound are to be classified as hazardous waste.

  • Container Management : Use designated, properly sealed, and labeled containers for each waste stream.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage : Store waste containers in a designated satellite accumulation area, awaiting pickup by your institution's EHS department.

  • Professional Disposal : The final disposal must be conducted by a licensed hazardous waste disposal company. The recommended method for halogenated organic compounds is incineration at a permitted facility.[7]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Eyewash) don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem cleanup Decontaminate & Clean Work Area handle_chem->cleanup segregate_waste Segregate Halogenated Waste (Solid & Liquid) cleanup->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.